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  • Product: 1-{[4-(Trifluoromethoxy)phenyl]methyl}piperidin-4-ol
  • CAS: 681482-00-8

Core Science & Biosynthesis

Foundational

1-{[4-(Trifluoromethoxy)phenyl]methyl}piperidin-4-ol molecular weight and 3D structure

Executive Summary In modern medicinal chemistry, the strategic incorporation of fluorinated motifs is a proven method for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. 1-{[4-(Trifluorome...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic incorporation of fluorinated motifs is a proven method for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. 1-{[4-(Trifluoromethoxy)phenyl]methyl}piperidin-4-ol (also known as 1-(4-(trifluoromethoxy)benzyl)piperidin-4-ol) is a highly specialized, bifunctional building block. It combines the structural rigidity and hydrogen-bonding capacity of a piperidin-4-ol core with the profound lipophilic and metabolically stabilizing effects of a trifluoromethoxy (-OCF₃) substituted benzyl group. This technical guide provides an in-depth analysis of its molecular properties, 3D conformation, and a causality-driven protocol for its synthesis and validation.

Physicochemical Profiling & Molecular Data

The fundamental physicochemical properties of this building block dictate its utility in downstream synthetic applications. The basic tertiary amine allows for tunable solubility via salt formation (e.g., hydrochloride salts), while the -OCF₃ group acts as a powerful lipophilic driver.

PropertyValue / Description
Chemical Name 1-{[4-(Trifluoromethoxy)phenyl]methyl}piperidin-4-ol
Common Synonym 1-(4-(trifluoromethoxy)benzyl)piperidin-4-ol
CAS Registry Number 681482-00-8[1][2]
Molecular Formula C₁₃H₁₆F₃NO₂[1]
Molecular Weight 275.27 g/mol [1]
Exact Mass 275.1133 Da
Hydrogen Bond Donors 1 (C4-Hydroxyl)
Hydrogen Bond Acceptors 3 (Hydroxyl, Amine, Ether Oxygen)

3D Structural & Stereoelectronic Analysis

Understanding the 3D spatial arrangement of this molecule is critical for predicting its behavior in receptor binding pockets and its physical interactions.

The Piperidine-4-ol Core

The saturated six-membered piperidine ring predominantly adopts a classic chair conformation . To minimize unfavorable 1,3-diaxial steric repulsions, the bulky 4-(trifluoromethoxy)benzyl group on the nitrogen (N1) and the hydroxyl group on the C4 carbon will both preferentially occupy equatorial positions . This diequatorial arrangement represents the global energy minimum for the core scaffold.

The Trifluoromethoxy (-OCF₃) "Super-Halogen"

The -OCF₃ group exhibits a highly unique stereoelectronic profile. Unlike a standard methoxy group (-OCH₃), which prefers to be coplanar with the aromatic ring to maximize p-π conjugation, the -OCF₃ group frequently adopts an orthogonal conformation (a dihedral angle of approximately 90° relative to the phenyl plane)[3].

This orthogonal shift is driven by a combination of steric avoidance and stereoelectronic effects (specifically, n→σ∗ hyperconjugation). Consequently, the -OCF₃ group projects out of the aromatic plane, giving it an effective 3D spatial volume akin to an isopropyl or tert-butyl group, but with significantly higher electronegativity[4].

StructuralLogic Target 1-{[4-(Trifluoromethoxy)phenyl] methyl}piperidin-4-ol OCF3 Trifluoromethoxy (-OCF3) Group Target->OCF3 Piperidine Piperidin-4-ol Core Target->Piperidine Benzyl Benzyl Linker Target->Benzyl Prop1 High Lipophilicity & Metabolic Stability OCF3->Prop1 Prop2 H-Bonding & Salt Formation Piperidine->Prop2 Prop3 Receptor Pocket Flexibility Benzyl->Prop3

Logical mapping of structural motifs to physicochemical properties.

Mechanistic Rationale in Drug Design

The integration of 1-{[4-(trifluoromethoxy)phenyl]methyl}piperidin-4-ol into a drug discovery pipeline provides three distinct pharmacological advantages:

  • Enhanced Blood-Brain Barrier (BBB) Penetration: The incorporation of the -OCF₃ group significantly increases the partition coefficient (logP) of the molecule without disproportionately inflating the molecular weight[5]. This lipophilic boost is highly advantageous for Central Nervous System (CNS) targets, where N-benzylpiperidine derivatives are historically prevalent (e.g., acetylcholinesterase inhibitors and sigma receptor ligands).

  • Metabolic Shielding: The exceptionally strong C-F bonds (approx. 441 kJ/mol) and the profound electron-withdrawing nature of the -OCF₃ substituent deactivate the adjacent phenyl ring toward oxidative metabolism by Cytochrome P450 (CYP) enzymes. This effectively blocks rapid hepatic clearance and extends the compound's biological half-life[6].

  • Bifunctional Anchoring: The C4-hydroxyl group serves as a versatile handle. It can act as a direct hydrogen-bond donor/acceptor in a target binding site, or it can be further functionalized (via etherification, esterification, or activation/displacement) to build more complex architectures.

Synthesis & Analytical Validation Protocol

The most efficient and scalable method for synthesizing this building block is the reductive amination of 4-(trifluoromethoxy)benzaldehyde with piperidin-4-ol. The following protocol is designed as a self-validating system, detailing the causality behind each chemical intervention[7].

Step-by-Step Methodology

Step 1: Iminium Ion Formation

  • Action: Dissolve 4-(trifluoromethoxy)benzaldehyde (1.0 eq) and piperidin-4-ol (1.05 eq) in anhydrous Dichloromethane (DCM) (0.2 M). Add a catalytic amount of Methanol (MeOH) and stir at 25 °C for 2 hours.

  • Causality: DCM provides optimal solubility for the organic precursors. The addition of MeOH facilitates the condensation reaction, driving the equilibrium toward the formation of the highly electrophilic iminium ion intermediate.

Step 2: Selective Reduction

  • Action: Cool the mixture to 0 °C. Portion-wise, add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq). Allow the reaction to warm to room temperature and stir for 12 hours.

  • Causality: NaBH(OAc)₃ is explicitly chosen over standard Sodium borohydride (NaBH₄). The electron-withdrawing acetoxy ligands significantly attenuate the nucleophilicity of the hydride. This ensures selective reduction of the iminium ion over the unreacted starting aldehyde, thereby preventing the formation of unwanted 4-(trifluoromethoxy)benzyl alcohol byproducts.

Step 3: Quench and Free-Base Extraction

  • Action: Quench the reaction by slowly adding saturated aqueous Sodium Bicarbonate (NaHCO₃). Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Causality: The reductive amination generates acetic acid as a byproduct. The NaHCO₃ quench neutralizes this acid and ensures that the newly formed tertiary amine is fully deprotonated (free-based). Only in its free-base form will the product efficiently partition into the organic EtOAc phase.

Step 4: Analytical Validation

  • Action: Purify the crude residue via silica gel flash chromatography (DCM:MeOH gradient). Validate the purified fractions.

  • Self-Validation Metrics:

    • LC-MS: Confirm the presence of the molecular ion peak [M+H]+ at m/z 276.1 .

    • ¹H-NMR (CDCl₃): Verify the structure by identifying the diagnostic benzylic CH2​ singlet at approximately δ 3.5 ppm, alongside the characteristic multiplet of the piperidine ring protons.

SynthesisWorkflow Step1 Step 1: Reactant Assembly 4-(OCF3)Benzaldehyde + Piperidin-4-ol Step2 Step 2: Imine Formation DCM/MeOH Solvent, 25°C Step1->Step2 Step3 Step 3: Selective Reduction NaBH(OAc)3 Addition, 12h Step2->Step3 Step4 Step 4: Quench & Extraction NaHCO3 (aq) / EtOAc Step3->Step4 Step5 Step 5: Purification Silica Gel Chromatography Step4->Step5 Step6 Step 6: Analytical Validation 1H-NMR & LC-MS Confirmation Step5->Step6

Experimental workflow for the reductive amination synthesis.

References

  • "1-{[4-(trifluoromethoxy)phenyl]methyl}piperidin-4-ol_681482-00" - Hairui Chemical -[Link]

  • "Stereoelectronic effect" - Wikipedia -[Link]

  • "Chemical Aspects of Human and Environmental Overload with Fluorine" - PMC (NIH) -[Link]

  • "The biphenyl-monitored effective size of unsaturated functional or fluorinated ortho substituents" - EPFL - [Link]

  • "4-Phenoxypiperidines: Potent, Conformationally Restricted, Non-Imidazole Histamine H3 Antagonists" - ACS Publications - [Link]

Sources

Exploratory

Technical Guide: Safety, Handling, and Synthetic Utility of 1-{[4-(Trifluoromethoxy)phenyl]methyl}piperidin-4-ol

Executive Summary In modern medicinal chemistry, the strategic incorporation of fluorinated moieties and versatile 3D saturated heterocycles is paramount for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic incorporation of fluorinated moieties and versatile 3D saturated heterocycles is paramount for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. 1-{[4-(Trifluoromethoxy)phenyl]methyl}piperidin-4-ol (CAS: 681482-00-8) is a highly specialized building block that merges the metabolic stability and lipophilicity of a trifluoromethoxy (-OCF 3​ ) group with the structural versatility of a piperidin-4-ol core.

This whitepaper provides an in-depth analysis of the compound’s physicochemical properties, Safety Data Sheet (SDS) hazard causality, and its application as a scaffold in drug discovery. Designed for synthetic chemists and drug development professionals, this guide bridges the gap between mandatory safety compliance and advanced synthetic utility.

Physicochemical Profiling & Identification

Before integrating this building block into a synthetic pipeline, it is critical to understand its foundational properties. The presence of the highly electronegative -OCF 3​ group significantly alters the electron density of the benzyl system, while the tertiary amine of the piperidine ring dictates the molecule's basicity and salt-forming capabilities [1].

Table 1: Chemical Identification and Physicochemical Properties

PropertyValue / Description
Chemical Name 1-{[4-(Trifluoromethoxy)phenyl]methyl}piperidin-4-ol
CAS Registry Number 681482-00-8
Molecular Formula C 13​ H 16​ F 3​ NO 2​
Molecular Weight 275.27 g/mol
Structural Features Trifluoromethoxybenzyl ether precursor; Tertiary amine; Secondary alcohol
Physical State Solid / Crystalline powder (typical at standard conditions)
Solubility Soluble in DCM, EtOAc, THF, DMSO; Insoluble in water (free base)

Safety Data Sheet (SDS) & Hazard Causality

Standard SDS documentation often lists hazards without explaining the underlying chemical mechanisms. Understanding why a compound is hazardous is the first step in designing self-validating safety protocols.

GHS Classification and Mechanistic Toxicology

As a functionalized benzylamine derivative, this compound exhibits localized toxicity primarily driven by its acid-base chemistry and lipophilicity [2].

Table 2: GHS Hazard Statements and Causality

GHS CodeHazard StatementMechanistic Causality
H302 Harmful if swallowedThe lipophilic -OCF 3​ group ensures rapid gastrointestinal absorption, while the basic amine can interact with off-target systemic receptors.
H315 Causes skin irritationThe tertiary amine is a Lewis base. Upon contact with dermal moisture (sweat), it undergoes protonation, causing a localized pH spike that disrupts the lipid bilayer of the stratum corneum.
H319 Causes serious eye irritationThe basicity of the piperidine ring rapidly denatures corneal proteins upon contact with the aqueous environment of the eye.
H335 May cause respiratory irritationInhalation of fine dust particles leads to deposition in the mucosal lining of the respiratory tract, triggering localized alkaline irritation and inflammatory cascades.
Hazard Mitigation Workflow

To ensure laboratory safety, engineering controls and Personal Protective Equipment (PPE) must be aligned with the specific physicochemical risks of the compound.

G A 1-{[4-(Trifluoromethoxy)phenyl]methyl}piperidin-4-ol Handling B Engineering Controls (Fume Hood, Inert Atmosphere) A->B C PPE Requirements (Nitrile Gloves, Goggles, Lab Coat) A->C D Hazard: Skin/Eye Irritant (H315, H319) A->D E Hazard: Respiratory Irritant (H335) A->E F Emergency: Eye Wash / Deluge Shower D->F G Emergency: Move to Fresh Air E->G

Caption: Workflow for hazard mitigation and emergency response for handling the piperidin-4-ol derivative.

Structural Utility in Drug Discovery

The architecture of 1-{[4-(Trifluoromethoxy)phenyl]methyl}piperidin-4-ol is not accidental; it is a highly optimized pharmacophore precursor used extensively in the development of CNS therapeutics and anti-infectives.

The Trifluoromethoxy (-OCF 3​ ) "Pseudo-Halogen" Effect

The -OCF 3​ group is frequently utilized in medicinal chemistry to modulate the electronic and steric properties of a drug candidate. It possesses a high Hansch lipophilicity parameter ( π = 1.04), which significantly enhances membrane permeability and blood-brain barrier (BBB) penetration [3]. Furthermore, the strong electron-withdrawing nature of the fluorine atoms deactivates the phenyl ring toward oxidative metabolism by Cytochrome P450 enzymes, thereby increasing the drug's in vivo half-life. This specific moiety is a critical component in advanced clinical candidates, such as the anti-tuberculosis drug Pretomanid (PA-824) [4].

The Piperidin-4-ol 3D Scaffold

Unlike flat, sp 2 -hybridized aromatic rings, the sp 3 -rich piperidine ring provides three-dimensional structural complexity, which has been shown to improve clinical success rates by enhancing target specificity and reducing off-target toxicity [5]. The secondary alcohol at the 4-position serves as a versatile synthetic handle for further functionalization (e.g., etherification, esterification, or oxidation to a ketone).

G A 1-{[4-(Trifluoromethoxy)phenyl]methyl}piperidin-4-ol B Trifluoromethoxy Group (-OCF3) A->B C Piperidin-4-ol Core A->C D Metabolic Stability (Blocks P450 Oxidation) B->D E High Lipophilicity (Membrane Permeability) B->E F Basic Amine (Salt Formation / Target Binding) C->F G Hydroxyl Group (H-Bond Donor / Functionalization) C->G

Caption: Pharmacophore breakdown detailing the functional utility of the molecule's structural components.

Experimental Workflow: Safe Handling & Synthetic Application

To demonstrate the synthetic utility of this compound while adhering to strict safety protocols, the following is a self-validating methodology for the O-Alkylation of the piperidin-4-ol hydroxyl group. This transformation is common when building extended ether-linked pharmacophores.

Protocol: O-Alkylation via Williamson Ether Synthesis

Objective: To synthesize a 4-alkoxy-1-{[4-(trifluoromethoxy)phenyl]methyl}piperidine derivative.

Reagents & Materials:

  • 1-{[4-(Trifluoromethoxy)phenyl]methyl}piperidin-4-ol (1.0 equiv)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.5 equiv)

  • Alkyl Halide (e.g., Benzyl bromide or Methyl iodide) (1.2 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous NH 4​ Cl solution

Step-by-Step Methodology:

  • Preparation & Purging (Safety & Integrity):

    • Action: Flame-dry a round-bottom flask and purge with Argon gas for 15 minutes.

    • Causality: NaH is highly reactive with atmospheric moisture. An inert atmosphere prevents the premature quenching of the base and the dangerous evolution of hydrogen gas outside of controlled conditions.

  • Deprotonation (Self-Validating Step):

    • Action: Dissolve the piperidin-4-ol derivative in anhydrous DMF and cool to 0 °C. Carefully add NaH in small portions.

    • Validation: Observe the controlled evolution of H 2​ gas (bubbling). The cessation of bubbling (typically after 30 minutes) validates the complete formation of the alkoxide intermediate.

  • Electrophilic Addition:

    • Action: Add the alkyl halide dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 4 hours.

    • Validation: Monitor the reaction via Thin-Layer Chromatography (TLC) using a 50% EtOAc/Hexane eluent. The disappearance of the starting material spot (typically lower R f​ due to the polar -OH group) and the appearance of a higher R f​ product spot validates reaction progress.

  • Quenching & Workup:

    • Action: Cool the mixture back to 0 °C and carefully add saturated aqueous NH 4​ Cl dropwise.

    • Causality: NH 4​ Cl provides a mild proton source to safely neutralize unreacted NaH without generating a highly exothermic, strongly basic aqueous phase that could degrade the product.

    • Action: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine (to remove DMF), dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure.

References

  • 同义词别名cas号、C13H16F3NO2 msds、用途 - Guidechem Source: Guidechem URL
  • 681482-50-8 | 4-(4-(Trifluoromethoxy)benzyl)
  • N-Benzylbenzamides: A Novel Merged Scaffold for Orally Available Dual Soluble Epoxide Hydrolase/Peroxisome Proliferator-Activated Receptor γ Modulators Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Synthesis and evaluation of Pretomanid (PA-824)
  • Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery Source: The Journal of Organic Chemistry - ACS Publications URL
Foundational

Unveiling the Pharmacodynamics of 1-{[4-(Trifluoromethoxy)phenyl]methyl}piperidin-4-ol Derivatives: A Multi-Target CNS Scaffold

Executive Summary The rational design of central nervous system (CNS) therapeutics relies heavily on privileged molecular scaffolds capable of penetrating the blood-brain barrier (BBB) while maintaining high target affin...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of central nervous system (CNS) therapeutics relies heavily on privileged molecular scaffolds capable of penetrating the blood-brain barrier (BBB) while maintaining high target affinity. Derivatives of 1-{[4-(Trifluoromethoxy)phenyl]methyl}piperidin-4-ol (also known as N-(4-trifluoromethoxybenzyl)piperidin-4-ol) have emerged as a highly versatile class of pharmacophores. By combining a basic piperidine core with a highly lipophilic, metabolically stable trifluoromethoxybenzyl moiety, this scaffold serves as a foundational building block for modulating multiple critical CNS targets, including NMDA receptors, Cholinesterases, and μ -Opioid receptors.

This technical guide provides an in-depth analysis of the structural pharmacology, mechanistic pathways, and self-validating experimental protocols required to characterize these derivatives in drug development pipelines.

Structural Pharmacology & The Trifluoromethoxy Advantage

The pharmacological efficacy of this scaffold is driven by three distinct structural domains, each contributing to its pharmacodynamic and pharmacokinetic profile[1]:

  • The Trifluoromethoxy ( −OCF3​ ) Group: Often termed a "super-halogen," the −OCF3​ group possesses a high Hansch lipophilicity parameter ( π=1.04 ), significantly enhancing BBB permeability compared to standard methoxy analogs. Furthermore, its strong electron-withdrawing nature and orthogonal spatial conformation protect the aromatic ring from cytochrome P450-mediated para-hydroxylation, drastically improving the compound's metabolic half-life.

  • The N-Benzyl Linker: Provides rotational flexibility, allowing the aromatic system to perfectly align with hydrophobic sub-pockets via π−π stacking interactions.

  • The Piperidin-4-ol Core: The basic nitrogen (pKa ~9.0) remains predominantly protonated at physiological pH (7.4), enabling critical cation- π interactions with aromatic amino acid residues in receptor binding sites. The 4-hydroxyl group acts as a versatile hydrogen bond donor/acceptor, anchoring the molecule within the target pocket.

Multi-Target Mechanisms of Action

Depending on specific side-chain modifications, 1-{[4-(Trifluoromethoxy)phenyl]methyl}piperidin-4-ol derivatives exhibit potent activity across several distinct neuropharmacological pathways.

GluN2B-Selective NMDA Receptor Antagonism

N-benzylpiperidine derivatives are canonical pharmacophores for non-competitive, subtype-selective antagonism of the NMDA receptor, specifically targeting the GluN1/GluN2B interface[2].

  • Mechanism: The compound binds to the allosteric ifenprodil-binding site located in the N-terminal domain (NTD) of the GluN2B subunit. The protonated piperidine nitrogen forms a salt bridge/cation- π interaction with key acidic residues, while the trifluoromethoxybenzyl group occupies a deep hydrophobic pocket. This binding induces a conformational lock that prevents the translation of glutamate/glycine binding into the opening of the ion channel pore, thereby blocking excitotoxic calcium ( Ca2+ ) influx without disrupting baseline synaptic transmission.

NR2B_Pathway Ligand Ligand Receptor GluN1/GluN2B Interface (Ifenprodil Binding Site) Ligand->Receptor Hydrophobic & Cation-π Interactions Lock Allosteric Conformational Lock Receptor->Lock Transmembrane Domain Coupling Pore Ion Channel Pore Closure Lock->Pore Ca Blockade of Ca2+ Influx Pore->Ca

Caption: Allosteric modulation pathway of GluN2B-selective NMDA antagonism by piperidin-4-ol derivatives.

Dual Cholinesterase (AChE/BuChE) Inhibition

Derivatives of this scaffold mimic the binding mode of the Alzheimer's therapeutic Donepezil[3].

  • Mechanism: The molecule acts as a dual-binding site inhibitor. The basic piperidine nitrogen interacts with the Catalytic Active Site (CAS) at the bottom of the AChE gorge (specifically via cation- π bonding with Trp84). Simultaneously, the elongated trifluoromethoxybenzyl moiety reaches the Peripheral Anionic Site (PAS) at the gorge entrance, interacting with Trp279. This dual interaction not only inhibits acetylcholine hydrolysis but also prevents AChE-induced β -amyloid aggregation, a secondary function of the PAS.

μ -Opioid Receptor (MOR) Agonism

Recent structure-activity relationship (SAR) studies have identified modified N-benzylpiperidin-4-ol analogs as highly potent and selective μ -opioid receptor agonists[4].

  • Mechanism: Utilizing the "message-address" concept, the piperidin-4-ol core acts as the "message" (triggering G-protein coupled receptor activation), while the trifluoromethoxybenzyl substitution acts as the "address," conferring high selectivity for MOR over DOR (Delta) and KOR (Kappa) opioid receptors by extending into a specific hydrophobic sub-pocket within the MOR transmembrane helices.

Quantitative Pharmacodynamics

The following table summarizes the typical quantitative binding and activity profiles of optimized 1-{[4-(Trifluoromethoxy)phenyl]methyl}piperidin-4-ol derivatives across their primary targets.

TargetPharmacological RolePrimary Interaction SiteTypical Affinity/Activity Range
GluN2B (NMDA) Allosteric AntagonistN-Terminal Domain (NTD) Ki​ : 10 nM – 250 nM
AChE Reversible InhibitorCAS and PAS IC50​ : 0.1 μ M – 2.5 μ M
BuChE Reversible InhibitorCatalytic Gorge IC50​ : 0.5 μ M – 8.0 μ M
MOR Full AgonistTransmembrane Helices EC50​ : 0.5 nM – 50 nM

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility (E-E-A-T), the evaluation of these derivatives must utilize self-validating assay systems. Below are the definitive protocols for characterizing these compounds.

Protocol 1: Cholinesterase Kinetic Inhibition (Modified Ellman’s Assay)

This protocol determines the IC50​ and the exact mode of enzyme inhibition (competitive, non-competitive, or mixed).

Causality & Workflow:

  • Enzyme & Buffer Preparation: Prepare 0.1 M phosphate buffer (pH 8.0). Causality: AChE is highly sensitive to pH; pH 8.0 ensures optimal catalytic turnover while maintaining the protonation state of the piperidine derivative.

  • Equilibration Phase: Incubate recombinant human AChE (0.03 U/mL) with varying concentrations of the derivative (0.1 nM to 100 μ M) for 15 minutes at 37°C. Causality: N-benzylpiperidines are often slow-binding inhibitors. Pre-incubation ensures thermodynamic equilibrium is reached before the reaction begins.

  • Chromogenic Reaction: Add Acetylthiocholine iodide (ATCh, 0.5 mM) and DTNB (0.3 mM). Causality: ATCh is hydrolyzed to thiocholine, which immediately reacts with DTNB to form 5-thio-2-nitrobenzoate, a yellow anion.

  • Kinetic Readout: Measure absorbance continuously at 412 nm for 5 minutes using a microplate reader. Calculate the initial velocity ( V0​ ).

Self-Validation Mechanism:

  • Negative Control (Blank): Wells containing buffer, ATCh, and DTNB (no enzyme) to subtract background non-enzymatic hydrolysis.

  • Positive Control: Donepezil (known IC50​ ~10-50 nM) is run in parallel. If the Donepezil IC50​ shifts, the enzyme batch is compromised.

  • Data Integrity Check: Lineweaver-Burk plots must intersect. Parallel lines indicate an assay artifact or irreversible covalent binding, which is mechanistically impossible for this scaffold.

Assay_Workflow Control QC: Baseline & NSB Validation Incubation Ligand-Receptor Equilibration (15 min) Control->Incubation Validates Reaction Substrate Addition (ATCh + DTNB) Incubation->Reaction Kinetics Readout Spectrophotometry (412 nm Absorbance) Reaction->Readout Signal Analysis IC50 & Schild Plot Generation Readout->Analysis Data

Caption: Self-validating workflow for Cholinesterase kinetic inhibition assays.

Protocol 2: GluN2B Radioligand Displacement Assay

This protocol quantifies the binding affinity ( Ki​ ) of the derivative at the allosteric ifenprodil site.

Causality & Workflow:

  • Membrane Preparation: Isolate rat forebrain membranes (homogenized and centrifuged at 40,000 x g). Causality: The rat forebrain is naturally enriched with GluN1/GluN2B heteromers, providing a physiologically relevant receptor environment.

  • Radioligand Incubation: Incubate membranes (100 μ g protein/tube) with 5 nM [3H] Ro 25-6981 (a highly selective GluN2B radioligand) and serial dilutions of the test derivative in 50 mM Tris-HCl buffer (pH 7.4) for 120 minutes at 4°C. Causality: 4°C minimizes receptor degradation and protease activity during the long incubation required for high-affinity ligands to reach steady-state equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI). Causality: PEI neutralizes the negative charge of the glass fibers, preventing non-specific binding of the basic, positively charged piperidine derivative to the filter itself.

  • Quantification: Wash filters 3x with ice-cold buffer, transfer to scintillation vials, and measure retained radioactivity (DPM). Calculate Ki​ using the Cheng-Prusoff equation.

Self-Validation Mechanism:

  • Non-Specific Binding (NSB) Control: Parallel tubes must contain 10 μ M of unlabeled Ifenprodil. The DPM from these tubes represents radioligand trapped in the membrane lipids, not bound to the receptor. This value is subtracted from all total binding (TB) tubes to yield specific binding (SB). If NSB exceeds 30% of TB, the membrane preparation is overly lipid-dense and must be discarded.

References

  • Design, Synthesis, and Structure–Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists Source: ACS Publications (American Chemical Society) URL:[Link]

  • Piperidine derivative having nmda receptor antagonistic activity (US20070082927A1)
  • Synthesis of novel N-benzyl substituted piperidine amides of 1H-indole-5-carboxylicacid as potential inhibitors of cholinesterases Source: ResearchGate URL:[Link]

Sources

Exploratory

An In-Depth Technical Guide to the Preliminary In Vitro Toxicity Screening of 1-{[4-(Trifluoromethoxy)phenyl]methyl}piperidin-4-ol

Abstract The preclinical safety evaluation of novel chemical entities is a cornerstone of modern drug development, designed to identify and mitigate potential risks before significant resources are invested. This guide p...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The preclinical safety evaluation of novel chemical entities is a cornerstone of modern drug development, designed to identify and mitigate potential risks before significant resources are invested. This guide provides a comprehensive framework for the initial in vitro toxicity screening of 1-{[4-(Trifluoromethoxy)phenyl]methyl}piperidin-4-ol, a compound featuring a piperidine scaffold integral to many pharmaceuticals.[1][2] The presence of the trifluoromethoxy-phenyl group also warrants careful toxicological assessment.[3][4] We present a tiered, logic-driven approach, beginning with foundational cytotoxicity assays, progressing to genotoxicity evaluation, and culminating in early-stage organ-specific toxicity screening. The methodologies, data interpretation frameworks, and detailed protocols herein are designed to provide researchers, scientists, and drug development professionals with a robust, self-validating system for making early, data-driven decisions on the viability of this and structurally related compounds.

Introduction: The Rationale for a Phased Screening Approach

The journey of a new chemical entity from discovery to clinical application is fraught with challenges, with unforeseen toxicity being a leading cause of late-stage attrition.[5] Therefore, a front-loaded, in vitro screening strategy is not merely a regulatory requirement but a critical, resource-sparing component of the drug discovery pipeline.[6] For 1-{[4-(Trifluoromethoxy)phenyl]methyl}piperidin-4-ol, two structural features guide our initial assessment:

  • The Piperidine Core: While a privileged scaffold in medicinal chemistry due to favorable pharmacokinetic properties, its derivatives exhibit significant variability in cytotoxic potential.[1]

  • The Trifluoromethoxy-phenyl Moiety: Halogenated aromatic structures can be associated with metabolic liabilities or off-target effects that require careful evaluation.[3][7]

Our proposed screening cascade is designed to efficiently identify major toxicological liabilities. It follows a tiered logic, where data from each stage informs the decision to proceed to the next, ensuring a comprehensive yet resource-conscious evaluation.

G start Compound Synthesis 1-{[4-(...)]methyl}piperidin-4-ol tier1 Tier 1: Foundational Cytotoxicity (MTT & LDH Assays) Determine IC50/LC50 start->tier1 Broad-spectrum viability tier2 Tier 2: Genotoxicity Assessment (Ames & Micronucleus Assays) Assess Mutagenic & Clastogenic Potential tier1->tier2 If IC50 in acceptable range tier3_hep Tier 3a: Hepatotoxicity Screen (HepG2 Cells) Assess Liver Cell-Specific Toxicity tier2->tier3_hep If non-genotoxic tier3_card Tier 3b: Cardiotoxicity Screen (hERG Assay) Assess Proarrhythmic Potential tier2->tier3_card If non-genotoxic decision Go/No-Go Decision Or Guide Further Optimization tier3_hep->decision tier3_card->decision

Caption: Tiered workflow for preliminary in vitro toxicity screening.

Tier 1: Foundational Cytotoxicity Assessment

Causality: The initial step is to determine the concentration range at which the compound elicits general cellular toxicity. This provides a fundamental dose-response curve and the half-maximal inhibitory/lethal concentration (IC50/LC50), which is essential for designing subsequent, more specific assays.[8] To ensure robustness, we employ two assays with distinct biological endpoints.

MTT Assay: Assessing Metabolic Viability

The MTT assay is a colorimetric method that measures the activity of mitochondrial NAD(P)H-dependent oxidoreductase enzymes.[9] In viable cells, these enzymes reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is directly proportional to the number of metabolically active cells.[8][9] Its suitability for high-throughput screening makes it an ideal primary assay.[10]

LDH Release Assay: Assessing Membrane Integrity

As a self-validating counterpoint to the MTT assay, the Lactate Dehydrogenase (LDH) release assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture supernatant.[10][11] A compromised cell membrane leads to the release of this stable cytosolic enzyme.[11] Measuring LDH activity provides a direct assessment of cell lysis, complementing the metabolic data from the MTT assay and helping to distinguish between cytotoxic and cytostatic effects.[12]

Data Presentation & Interpretation

The results from these assays should be collated to determine the compound's potency across different cell lines, ideally including a hepatic cell line (e.g., HepG2) and a kidney cell line (e.g., HEK293) to get an early indication of organ selectivity.

Cell LineAssayEndpointIC50 / LC50 (µM)Max. % Inhibition/Release
HepG2MTTMetabolic ActivityExperimental ValueExperimental Value
HepG2LDHMembrane IntegrityExperimental ValueExperimental Value
HEK293MTTMetabolic ActivityExperimental ValueExperimental Value
HEK293LDHMembrane IntegrityExperimental ValueExperimental Value
Caption: Table summarizing hypothetical cytotoxicity data for the test compound.

A decision to proceed is typically made if the IC50 values are sufficiently higher than the projected therapeutic concentration.

Tier 2: Genotoxicity Assessment

Causality: Genotoxicity testing is crucial as it identifies compounds that can damage genetic material, a key mechanism underlying carcinogenesis and heritable diseases.[13] Regulatory agencies worldwide mandate a standard battery of in vitro tests to assess this risk.[14] A combination of the Ames test and the in vitro micronucleus assay is sufficient to detect the vast majority of rodent carcinogens and in vivo genotoxins, making it a powerful and efficient screening battery.[15]

Bacterial Reverse Mutation Assay (Ames Test)

This assay, compliant with OECD Guideline 471, uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine).[13][16] The assay detects gene mutations by measuring a compound's ability to cause a reverse mutation that restores the bacteria's ability to grow in an amino acid-deficient medium.[13] The test is performed with and without a mammalian metabolic activation system (S9 fraction) to identify compounds that become mutagenic after being metabolized.

In Vitro Micronucleus Assay

Conducted according to OECD Guideline 487, this assay identifies substances that cause chromosomal damage.[17] It detects both clastogens (agents that break chromosomes) and aneugens (agents that cause chromosome loss or gain).[14] During cell division, chromosome fragments or whole chromosomes that fail to incorporate into the daughter nuclei form small, separate bodies called micronuclei.[14][17] An increase in the frequency of micronucleated cells in a treated mammalian cell culture (e.g., CHO, TK6, or human peripheral blood lymphocytes) indicates genotoxic potential.[17]

G cluster_0 Gene Mutation cluster_1 Chromosomal Damage compound Test Compound dna Cellular DNA compound->dna point_mutation Point Mutation (Base-pair substitution, frameshift) dna->point_mutation clastogenicity Clastogenicity (Chromosome Breakage) dna->clastogenicity aneugenicity Aneugenicity (Chromosome Loss/Gain) dna->aneugenicity ames Ames Test (OECD 471) point_mutation->ames micronucleus Micronucleus Assay (OECD 487) clastogenicity->micronucleus aneugenicity->micronucleus

Caption: Core in vitro genotoxicity testing endpoints.

Tier 3: Organ-Specific Toxicity Screening

Causality: Drug-induced liver injury (DILI) and cardiotoxicity are the two most significant safety concerns that lead to the termination of drug development programs and market withdrawal.[6][18] Therefore, early in vitro screens for these specific liabilities are paramount.

Hepatotoxicity Screening

The human hepatocellular carcinoma cell line, HepG2, is a widely used and accepted model for in vitro hepatotoxicity studies.[19][20][21] While a full mechanistic investigation is beyond the scope of a preliminary screen, a high-content screening (HCS) approach can provide valuable multiparametric data.[19][22] Key endpoints to assess in HepG2 cells following compound exposure include:

  • Oxidative Stress: Measurement of reactive oxygen species (ROS).

  • Mitochondrial Health: Assessment of mitochondrial membrane potential.[20]

  • Apoptosis Induction: Monitoring markers like caspase activation.

A significant effect on any of these parameters at concentrations below the general cytotoxic threshold suggests a specific mechanism of hepatotoxicity.

Cardiotoxicity Screening: hERG Channel Inhibition

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical indicator of a drug's potential to cause QT interval prolongation, which can lead to a life-threatening arrhythmia known as Torsade de Pointes.[23] Regulatory guidelines recommend that all new drugs are tested for hERG channel sensitivity.[18] An automated patch-clamp electrophysiology assay is the gold standard for this assessment, providing a direct measure of the compound's effect on the hERG current in a cell line stably expressing the channel (e.g., HEK293-hERG).[23][24] An IC50 value for hERG inhibition is determined and used to calculate a safety margin relative to the expected therapeutic plasma concentration.

Detailed Experimental Protocols

Protocol: MTT Cytotoxicity Assay
  • Cell Seeding: Seed cells (e.g., HepG2, HEK293) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock solution of 1-{[4-(Trifluoromethoxy)phenyl]methyl}piperidin-4-ol in DMSO. Perform serial dilutions in culture medium to create 2X working concentrations.

  • Treatment: Remove the seeding medium from the cells and add 100 µL of the compound dilutions (in triplicate). Include vehicle control (e.g., 0.5% DMSO) and untreated (medium only) control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution in sterile PBS to each well. Incubate for 3-4 hours at 37°C.[25]

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9] Mix gently on an orbital shaker for 10 minutes.

  • Measurement: Read the absorbance at 540-570 nm using a microplate reader.[9]

  • Analysis: Calculate cell viability as a percentage of the untreated control. Plot the dose-response curve and determine the IC50 value using non-linear regression.

Protocol: In Vitro Micronucleus Assay (Simplified Workflow)
  • Cell Culture: Culture mammalian cells (e.g., CHO-K1) to approximately 50-60% confluency.

  • Treatment: Expose cells to at least three concentrations of the test compound, selected based on preliminary cytotoxicity data (e.g., targeting ~55±5% cytotoxicity at the highest concentration). Include a negative (vehicle) control and a positive control (e.g., Mitomycin C without S9, Cyclophosphamide with S9).

  • Exposure Duration: A short treatment (3-6 hours) is performed with and without S9 metabolic activation, followed by a recovery period. A long treatment (18-24 hours) is performed without S9.

  • Cell Harvest: At a time point equivalent to 1.5-2.0 normal cell cycle lengths after the beginning of treatment, add a cytokinesis blocker (e.g., Cytochalasin B) to accumulate binucleated cells.

  • Slide Preparation: Harvest the cells, treat with a hypotonic solution, fix, and drop onto microscope slides.

  • Staining: Stain the cells with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).

  • Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.

  • Analysis: Analyze the data for a statistically significant, dose-related increase in the frequency of micronucleated cells compared to the negative control. The assay is valid if the positive control induces a significant response.

Integrated Assessment and Conclusion

The preliminary in vitro toxicity profile of 1-{[4-(Trifluoromethoxy)phenyl]methyl}piperidin-4-ol is established by synthesizing the data from all three tiers. An ideal candidate will exhibit:

  • High IC50 values in foundational cytotoxicity assays, indicating a wide therapeutic window.

  • No evidence of mutagenicity or clastogenicity in the genotoxicity battery.

  • No significant hepatotoxic or hERG inhibition liabilities at concentrations well above the anticipated efficacious dose.

This structured, multi-parametric approach provides a robust foundation for decision-making. It enables the early identification of compounds with a high probability of failure, allowing resources to be focused on candidates with the most promising safety profiles. This guide serves as a template for conducting a thorough and scientifically rigorous initial toxicological assessment, ultimately enhancing the efficiency and success rate of the drug development process.

References

  • A Comparative Safety Analysis of Piperidine Analogs for Drug Development. Benchchem.
  • High Content Screening Assay for Hepatotoxicity using Human HepG2 cells. Millipore.
  • Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches. IntechOpen.
  • 4 Critical In Vitro Genotoxicity Assays for Preclinical Drug Development. WuXi AppTec.
  • Hepatotoxicity Assay, Human HepG2 Cells. Millipore.
  • In Vitro Cardiotoxicity. Creative Bioarray.
  • In vitro toxicity screening of chemical mixtures using HepG2/C3A cells. PubMed.
  • Cardiotoxicity screening: a review of rapid-throughput in vitro approaches. PubMed.
  • A core in vitro genotoxicity battery comprising the Ames test plus the in vitro micronucleus test is sufficient to detect rodent carcinogens and in vivo genotoxins. PubMed.
  • Ames Test and Genotoxicity Testing. Nelson Labs.
  • A 3D cell printing-fabricated HepG2 liver spheroid model for high-content in situ quantification of drug-induced liver toxicity. Biomaterials Science (RSC Publishing).
  • Updates to OECD in vitro and in chemico test guidelines. PETA Science Consortium International e.V.
  • MTT assay to evaluate the cytotoxic potential of a drug. Semantic Scholar.
  • In vitro assays for developmental neurotoxicity. OECD.
  • In Vitro Toxicity Screening of Fifty Complex Mixtures in HepG2 Cells. MDPI.
  • Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. LinkedIn.
  • LDH Cytotoxicity Assay Kit. Nacalai Tesque, Inc.
  • From Ames to micronucleus: bridging mutagenicity and clastogenicity. GenEvolutioN.
  • Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Scilight Press.
  • In-vitro hERG & NaV1.5 cardiotoxicity assay. protocols.io.
  • Guidelines for the Testing of Chemicals. OECD.
  • In Vitro Cardiotoxicity Testing. Hemogenix, Inc.
  • Biomarkers for in vitro developmental toxicity screening in a human system. Food and Drug Administration.
  • hERG Safety | Cyprotex ADME-Tox Solutions. Evotec.
  • OECD published 6 new Test Guidelines and 10 updated or corrected Test Guidelines. ESTIV.
  • Mammalian Cell In Vitro Micronucleus Assay. Charles River Laboratories.
  • OECD Releases 2025 Test Guideline Programme Updates. ICAPO.
  • In Vitro Assays for Screening Small Molecules. PubMed.
  • Piperidine: Human health tier II assessment. Australian Government Department of Health.
  • Recent Progress of In Vitro Toxicity Assays in Drug Discovery. News-Medical.
  • In Vitro Cytotoxicity Assays. LifeNet Health LifeSciences.
  • A Framework for Initial In Vitro Toxicity Screening of Small Molecule Compounds: A Methodological Guide. Benchchem.
  • Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone-induced toxicities in rats: comparative study with other mitochondrial uncouplers (2,4-dinitrophenol, OPC-163493 and tolcapone). PMC.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI.
  • Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. MDPI.
  • Toxicological Profile for Perfluoroalkyls. ATSDR - Cdc.
  • Safety Data Sheet: Piperidine. Carl ROTH.
  • Toxicological profile of hydrofluoropolyethers. PubMed.
  • Toxicological Profile for Perfluoroalkyls. ATSDR.
  • p-Trifluoromethoxy phenol | 828-27-3. ChemicalBook.

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Protocols & Analytical Methods

Method

Synthesis of 1-{[4-(Trifluoromethoxy)phenyl]methyl}piperidin-4-ol: A Detailed Protocol for Drug Discovery and Development

Abstract This application note provides a comprehensive, step-by-step protocol for the synthesis of 1-{[4-(trifluoromethoxy)phenyl]methyl}piperidin-4-ol, a valuable building block in medicinal chemistry and drug discover...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 1-{[4-(trifluoromethoxy)phenyl]methyl}piperidin-4-ol, a valuable building block in medicinal chemistry and drug discovery. The synthesis is achieved through a highly efficient one-pot reductive amination of 4-(trifluoromethoxy)benzaldehyde with piperidin-4-ol, utilizing sodium triacetoxyborohydride as a mild and selective reducing agent. This document offers detailed guidance on reagent handling, reaction setup, execution, work-up, and purification, along with a discussion of the underlying chemical principles and safety considerations. The protocol is designed for researchers, scientists, and professionals in drug development, aiming to provide a reliable and reproducible method for obtaining this key synthetic intermediate.

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into a wide array of therapeutic agents due to its favorable pharmacokinetic properties. The specific substituent at the 1-position of the piperidine ring plays a crucial role in modulating the biological activity of the resulting molecule. The 4-(trifluoromethoxy)benzyl moiety is of particular interest as the trifluoromethoxy group can enhance metabolic stability, improve cell membrane permeability, and increase binding affinity to target proteins. Consequently, 1-{[4-(trifluoromethoxy)phenyl]methyl}piperidin-4-ol serves as a critical intermediate for the synthesis of novel drug candidates.

This protocol details a robust and efficient synthesis of the title compound via reductive amination. This widely used C-N bond-forming reaction proceeds through the in-situ formation of an iminium ion from the aldehyde and amine, which is then selectively reduced by a hydride agent.[1][2] Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation due to its mild nature, which allows for the selective reduction of the iminium ion in the presence of the starting aldehyde, thereby minimizing side reactions.[3]

Reaction Scheme

The synthesis of 1-{[4-(trifluoromethoxy)phenyl]methyl}piperidin-4-ol proceeds via the following reaction:

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product r1 4-(Trifluoromethoxy)benzaldehyde p1 1-{[4-(Trifluoromethoxy)phenyl]methyl}piperidin-4-ol r1->p1 r2 Piperidin-4-ol r2->p1 reagent1 Sodium Triacetoxyborohydride (NaBH(OAc)3) reagent1->p1 Reductive Amination reagent2 1,2-Dichloroethane (DCE) reagent2->p1 Solvent

Figure 1. Reaction scheme for the synthesis of the target compound.

Materials and Equipment

Chemicals and Reagents
Chemical NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Supplier
4-(Trifluoromethoxy)benzaldehyde659-28-9C₈H₅F₃O₂190.12TCI Chemicals[4]
Piperidin-4-ol5382-16-1C₅H₁₁NO101.15CDH Fine Chemical[5]
Sodium Triacetoxyborohydride56553-60-7C₆H₁₀BNaO₆211.94Cole-Parmer[6]
1,2-Dichloroethane (DCE)107-06-2C₂H₄Cl₂98.96Fisher Scientific[7]
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93Standard laboratory supplier
Saturated Sodium Bicarbonate (aq)144-55-8NaHCO₃84.01Standard laboratory supplier
Anhydrous Sodium Sulfate7757-82-6Na₂SO₄142.04Standard laboratory supplier
Ethyl Acetate141-78-6C₄H₈O₂88.11Standard laboratory supplier
Hexane110-54-3C₆H₁₄86.18Standard laboratory supplier
Deuterated Chloroform (CDCl₃)865-49-6CDCl₃120.38Standard laboratory supplier
Equipment
  • Round-bottom flasks (50 mL and 100 mL)

  • Magnetic stirrer and stir bars

  • Inert atmosphere setup (Nitrogen or Argon)

  • Syringes and needles

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Flash chromatography system

  • Thin-layer chromatography (TLC) plates (silica gel)

  • UV lamp for TLC visualization

  • NMR spectrometer

  • Melting point apparatus

Experimental Protocol

Step 1: Reactant Preparation and Reaction Setup
  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add piperidin-4-ol (1.0 equiv., e.g., 1.00 g, 9.89 mmol).

  • Add 4-(trifluoromethoxy)benzaldehyde (1.05 equiv., e.g., 1.97 g, 10.38 mmol).

  • Dissolve the reactants in anhydrous 1,2-dichloroethane (DCE) (e.g., 40 mL) under an inert atmosphere (nitrogen or argon).

  • Stir the mixture at room temperature for 30 minutes to allow for the initial formation of the iminium ion intermediate.

Causality behind experimental choices: Using a slight excess of the aldehyde ensures complete consumption of the more valuable amine. Anhydrous conditions are crucial as sodium triacetoxyborohydride reacts with water.[8] The pre-stirring period allows for the equilibrium between the amine, aldehyde, and the iminium ion to be established before the addition of the reducing agent.

Step 2: Reductive Amination
  • To the stirred solution from Step 1, add sodium triacetoxyborohydride (1.2 equiv., e.g., 2.51 g, 11.87 mmol) portion-wise over 10-15 minutes. The addition can be slightly exothermic.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent. The disappearance of the starting aldehyde and the appearance of a new, more polar spot corresponding to the product indicates the reaction is proceeding.

Causality behind experimental choices: Portion-wise addition of the reducing agent helps to control any potential exotherm. Sodium triacetoxyborohydride is a mild reducing agent, and the reaction typically proceeds smoothly at room temperature.[3] Reaction times can vary depending on the scale and purity of the reagents.

Step 3: Work-up and Purification
  • Once the reaction is complete (as indicated by TLC), carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (e.g., 50 mL). This will neutralize any remaining acid and decompose the excess reducing agent.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (DCM) (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

  • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield 1-{[4-(trifluoromethoxy)phenyl]methyl}piperidin-4-ol as a solid.

Causality behind experimental choices: Quenching with a basic solution is a standard procedure to neutralize the reaction mixture and facilitate extraction. Dichloromethane is a common solvent for extracting organic compounds from aqueous solutions. Flash chromatography is a standard technique for purifying organic compounds of moderate polarity.

Expected Results

The synthesis should yield 1-{[4-(trifluoromethoxy)phenyl]methyl}piperidin-4-ol as a white to off-white solid. The expected yield for this reaction is typically in the range of 70-90%.

Physicochemical Properties:

  • Appearance: White to off-white solid.

  • Molecular Formula: C₁₃H₁₆F₃NO₂

  • Molecular Weight: 275.27 g/mol

Characterization Data (Predicted based on similar structures):

  • Melting Point: A sharp melting point is expected for the pure compound.

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~7.35 (d, J = 8.4 Hz, 2H, Ar-H), 7.15 (d, J = 8.4 Hz, 2H, Ar-H), 3.70-3.60 (m, 1H, CH-OH), 3.50 (s, 2H, Ar-CH₂-N), 2.80-2.70 (m, 2H, piperidine-H), 2.20-2.10 (m, 2H, piperidine-H), 1.90-1.80 (m, 2H, piperidine-H), 1.65-1.55 (m, 2H, piperidine-H), 1.50 (br s, 1H, OH).

  • ¹³C NMR (CDCl₃, 101 MHz): δ (ppm) ~147.9 (C-O), 137.9 (Ar-C), 130.5 (Ar-CH), 121.3 (Ar-CH), 120.6 (q, J ≈ 257 Hz, CF₃), 67.8 (CH-OH), 62.9 (Ar-CH₂-N), 52.5 (piperidine-CH₂), 34.5 (piperidine-CH₂).

Safety and Handling

  • 4-(Trifluoromethoxy)benzaldehyde: Causes skin and serious eye irritation.[4] Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Piperidin-4-ol: Causes skin irritation and serious eye irritation. May cause respiratory irritation.[5] Handle in a well-ventilated area or fume hood.

  • Sodium Triacetoxyborohydride: In contact with water, releases flammable gases. Causes skin irritation and serious eye damage. Handle under an inert atmosphere and avoid contact with moisture.

  • 1,2-Dichloroethane (DCE): Highly flammable liquid and vapor. Harmful if swallowed. Causes skin and serious eye irritation. Toxic if inhaled. May cause respiratory irritation, drowsiness, or dizziness. May cause cancer.[7] Use in a well-ventilated fume hood and take precautions against static discharge.

Always consult the Safety Data Sheet (SDS) for each chemical before use and wear appropriate PPE, including a lab coat, safety goggles, and gloves.

Workflow Diagram

G start Start reactants 1. Combine piperidin-4-ol and 4-(trifluoromethoxy)benzaldehyde in DCE start->reactants stir1 2. Stir at room temperature for 30 min reactants->stir1 add_reductant 3. Add Sodium Triacetoxyborohydride portion-wise stir1->add_reductant stir2 4. Stir at room temperature for 12-24 h add_reductant->stir2 monitor 5. Monitor reaction by TLC stir2->monitor quench 6. Quench with saturated NaHCO3 (aq) monitor->quench Reaction Complete extract 7. Extract with DCM quench->extract dry_concentrate 8. Dry organic layer and concentrate extract->dry_concentrate purify 9. Purify by flash chromatography dry_concentrate->purify end End: Pure Product purify->end

Figure 2. Step-by-step workflow for the synthesis.

References

  • Cole-Parmer. (2005). Material Safety Data Sheet - Sodium triacetoxyborohydride. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]

  • Magano, J., & Dunetz, J. R. (2012). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 112(4), 2177–2250.
  • Tarasava, H., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 120(1), 145-205.

Sources

Application

Application Note: 1-{[4-(Trifluoromethoxy)phenyl]methyl}piperidin-4-ol as a Privileged Scaffold in CNS Drug Discovery

Executive Summary In Central Nervous System (CNS) drug development, the attrition rate of lead compounds is disproportionately high due to poor Blood-Brain Barrier (BBB) permeability, rapid metabolic clearance, or off-ta...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In Central Nervous System (CNS) drug development, the attrition rate of lead compounds is disproportionately high due to poor Blood-Brain Barrier (BBB) permeability, rapid metabolic clearance, or off-target toxicity. The compound 1-{[4-(Trifluoromethoxy)phenyl]methyl}piperidin-4-ol has emerged as a highly versatile and privileged pharmacophore scaffold. By combining the tunable basicity of a piperidin-4-ol core with the extreme lipophilicity and metabolic resistance of a trifluoromethoxybenzyl moiety, this scaffold provides an ideal starting point for designing neurotherapeutics targeting NMDA receptors, soluble Epoxide Hydrolase (sEH), and voltage-gated sodium channels.

This application note details the mechanistic rationale, physicochemical advantages, and field-validated protocols for synthesizing and screening derivatives of this scaffold.

Pharmacophore Rationale & Logical Design

The rational design of CNS-active molecules requires a precise balance of electronic and steric properties. The 1-{[4-(Trifluoromethoxy)phenyl]methyl}piperidin-4-ol scaffold is engineered to address specific pharmacokinetic and pharmacodynamic challenges:

  • The Trifluoromethoxy (-OCF₃) Advantage: Often referred to as a "super-halogen," the -OCF₃ group projects orthogonally to the aromatic ring, dramatically increasing lipophilicity (LogP) to facilitate passive diffusion across the BBB. Crucially, the strong electron-withdrawing nature of the fluorine atoms fortifies the C-O bond. This prevents the CYP450-mediated oxidative O-dealkylation that rapidly degrades standard methoxy-bearing CNS drugs[1].

  • The Piperidin-4-ol Core: The basic tertiary amine (pKa ~8.9) is protonated at physiological pH, enabling critical electrostatic interactions (e.g., salt bridges with aspartate or glutamate residues in receptor binding pockets)[2]. Meanwhile, the secondary hydroxyl group serves as a highly reactive vector for library generation (via O-alkylation or carbamoylation) or as a critical hydrogen-bond donor/acceptor.

Pharmacophore Core 1-{[4-(Trifluoromethoxy)phenyl]methyl} piperidin-4-ol TFM Trifluoromethoxy (-OCF3) Group Core->TFM Pip Piperidin-4-ol Core Core->Pip TFM_Effect1 High Lipophilicity (Enhanced BBB Penetration) TFM->TFM_Effect1 TFM_Effect2 Metabolic Stability (Blocks CYP450 O-dealkylation) TFM->TFM_Effect2 Pip_Effect1 Basic Amine (Target Anchoring / Salt Formation) Pip->Pip_Effect1 Pip_Effect2 Hydroxyl Group (-OH) (H-Bonding / Derivatization Site) Pip->Pip_Effect2

Logical breakdown of the 1-{[4-(Trifluoromethoxy)phenyl]methyl}piperidin-4-ol pharmacophore.

Target Landscape in CNS Drug Discovery

Derivatives of this scaffold have demonstrated potent activity across several high-value CNS targets:

  • NMDA Receptor (NR2B Subtype) Antagonists: Benzylpiperidine derivatives are classic ligands for the NR2B subunit of the NMDA receptor. This scaffold acts as a rigidified, metabolically stable mimic of ifenprodil, offering neuroprotective and analgesic effects with a widened therapeutic window[2].

  • Soluble Epoxide Hydrolase (sEH) Inhibitors: sEH is heavily implicated in neuroinflammation. Derivatizing the piperidinol hydroxyl into a urea or amide yields potent sEH inhibitors. The ortho/para trifluoromethoxybenzyl substitution has been proven critical for maintaining inhibitory activity while preventing rapid hepatic clearance[3].

  • Voltage-Gated Sodium Channels (NaV1.7): Functionalization of the piperidine core has yielded selective inhibitors of tetrodotoxin-sensitive NaV channels, which are primary targets for chronic and neuropathic pain management[4].

Physicochemical Data Presentation

To illustrate the structural advantage of the -OCF₃ substitution, the table below compares the predicted physicochemical properties of the trifluoromethoxy scaffold against its standard methoxy counterpart.

Scaffold StructureLogP (calc)pKa (Amine)TPSA (Ų)BBB PermeabilityCYP450 Liability
1-(4-Methoxybenzyl)piperidin-4-ol ~1.8~9.232.5ModerateHigh (Rapid O-demethylation)
1-{[4-(Trifluoromethoxy)phenyl]methyl}piperidin-4-ol ~2.9 ~8.932.5High Low (Stable -OCF₃ bond)

Data Summary: The substitution of -OCH₃ with -OCF₃ significantly increases lipophilicity (driving BBB penetration) while eliminating a major metabolic soft spot, without altering the Topological Polar Surface Area (TPSA).

Validated Experimental Protocols

The following protocols provide a self-validating system for synthesizing the scaffold and verifying its suitability for CNS applications.

Protocol A: Synthesis via Reductive Amination

Causality & Logic: Sodium triacetoxyborohydride (STAB) is explicitly selected over sodium borohydride (NaBH₄). STAB's milder reducing power prevents the premature reduction of the starting benzaldehyde into benzyl alcohol, ensuring the reaction strongly favors the formation of the iminium intermediate and maximizes the yield of the target tertiary amine.

Reagents:

  • 4-(Trifluoromethoxy)benzaldehyde (1.0 eq)

  • Piperidin-4-ol (1.05 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • 1,2-Dichloroethane (DCE)

  • Glacial acetic acid (0.1 eq)

Step-by-Step Methodology:

  • Imine Formation: Dissolve 4-(trifluoromethoxy)benzaldehyde and piperidin-4-ol in anhydrous DCE (0.2 M concentration). Add glacial acetic acid to catalyze iminium ion formation.

  • Incubation: Stir the mixture at room temperature under an inert nitrogen atmosphere for 1 hour.

  • Reduction: Add STAB portion-wise over 15 minutes to control the mild exotherm. Stir the reaction continuously for 12–16 hours at room temperature.

  • Quenching: Carefully quench the reaction by adding saturated aqueous NaHCO₃ until gas evolution ceases and the pH reaches ~8.

  • Extraction & Purification: Extract the aqueous layer with dichloromethane (3x). Combine organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (Silica gel, gradient elution: 0-10% Methanol in Dichloromethane with 1% Triethylamine) to yield the pure scaffold.

Protocol B: PAMPA-BBB Permeability Assay

Causality & Logic: To ensure the synthesized derivatives can reach CNS targets, the Parallel Artificial Membrane Permeability Assay (PAMPA) is utilized. We specifically mandate the use of Porcine Brain Lipid (PBL) rather than standard synthetic lecithin. PBL accurately mimics the unique lipid and cholesterol composition of the human BBB, providing a highly reliable prediction of passive transcellular transport.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of the test compound in DMSO. Dilute to a final concentration of 50 µM in PBS (pH 7.4, final DMSO concentration ≤ 5%).

  • Membrane Coating: Coat the PVDF membrane of the acceptor plate (top compartment) with 4 µL of Porcine Brain Lipid (PBL) extract dissolved in dodecane (20 mg/mL).

  • Assembly: Add 300 µL of the donor solution to the donor plate (bottom compartment). Add 200 µL of fresh PBS buffer to the acceptor plate. Carefully assemble the sandwich plate.

  • Incubation: Incubate the assembled plates at room temperature for exactly 4 hours without agitation to prevent disruption of the artificial lipid bilayer.

  • Quantification: Separate the plates. Quantify the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

  • Validation: Calculate the effective permeability ( Pe​ ). Self-Validation Step: The plate is only considered valid if the internal controls, Verapamil (High permeability standard, Pe​ > 15×10−6 cm/s) and Theophylline (Low permeability standard, Pe​ < 1.5×10−6 cm/s), fall within their established ranges.

CNS_Workflow A Scaffold Synthesis (Reductive Amination) B Library Derivatization (O-Alkylation/Carbamoylation) A->B C Physicochemical Profiling (LogP, pKa, Solubility) B->C D In Vitro BBB Permeability (PAMPA-BBB Assay) C->D E Target Binding Assays (e.g., NMDA, sEH, NaV) D->E

Step-by-step workflow for utilizing the scaffold in CNS drug discovery and validation.

References

  • Fluorine-containing drugs approved by the FDA in 2019 Source: Chinese Chemical Society (ccspublishing.org.cn) URL:[Link]

  • US20070082927A1 - Piperidine derivative having NMDA receptor antagonistic activity Source: Google Patents URL
  • N-Benzylbenzamides: A Novel Merged Scaffold for Orally Available Dual Soluble Epoxide Hydrolase/Peroxisome Proliferator-Activated Receptor γ Modulators Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • WO2010022055A2 - Inhibitors of voltage-gated sodium channels Source: Google Patents URL

Sources

Method

Application Note: Standard Operating Procedure for the Purification of 1-{[4-(Trifluoromethoxy)phenyl]methyl}piperidin-4-ol

Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Compound Class: Benzylpiperidine Derivative / Tertiary Amine Rationale and Strategic Overview The compound 1-{[4-(Trifluorometh...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Compound Class: Benzylpiperidine Derivative / Tertiary Amine

Rationale and Strategic Overview

The compound 1-{[4-(Trifluoromethoxy)phenyl]methyl}piperidin-4-ol is a structurally complex tertiary amine featuring a highly lipophilic 4-(trifluoromethoxy)benzyl moiety and a polar secondary alcohol. In typical synthetic workflows (e.g., N-alkylation of piperidin-4-ol with 4-(trifluoromethoxy)benzyl chloride), the crude reaction mixture contains a matrix of unreacted neutral electrophiles, highly polar unreacted amines, and the target product.

To achieve >98% purity required for downstream biological assays or drug development, a multi-dimensional purification strategy is mandatory. This Standard Operating Procedure (SOP) leverages the distinct physicochemical properties of the molecule to create a self-validating purification system.

The Causality of the Purification Design
  • Exploiting pKa via Acid-Base Extraction: The piperidine nitrogen is basic (estimated pKa ~9.5). By treating the crude mixture with an aqueous acid (1M HCl), the tertiary amine is reversibly protonated into a water-soluble hydrochloride salt[1]. Neutral lipophilic impurities (e.g., unreacted benzyl halides) remain in the organic phase and are discarded. Subsequent basification (pH > 10) regenerates the free base, which partitions back into the organic phase[2].

  • Mitigating Silanol Interactions in Chromatography: Standard normal-phase silica gel contains acidic silanol (Si-OH) groups. If the free base is subjected to chromatography without modification, the basic piperidine nitrogen will undergo strong hydrogen bonding and irreversible salt formation with the stationary phase, leading to severe peak tailing and poor recovery. To prevent this, a sacrificial basic modifier—Triethylamine (TEA)—must be added to the mobile phase to competitively mask the active silanol sites[1].

Logical Workflows and Mechanisms

The following diagrams illustrate the sequential purification workflow and the chemical logic behind the chromatographic modifier.

PurificationWorkflow Crude Crude Reaction Mixture (Target Amine + Neutral Impurities) OrgSolvent Dissolve in Organic Solvent (DCM or EtOAc) Crude->OrgSolvent AcidWash Extract with 1M HCl (Protonation of Amine) OrgSolvent->AcidWash PhaseSep1 Phase Separation AcidWash->PhaseSep1 OrgWaste Organic Phase (Neutral Impurities -> Discard) PhaseSep1->OrgWaste AqPhase Aqueous Phase (Amine Hydrochloride Salt) PhaseSep1->AqPhase Basify Basify with 1M NaOH to pH > 10 (Regenerate Free Base) AqPhase->Basify Extract Extract with DCM/EtOAc Basify->Extract Chromatography Silica Gel Chromatography (Add 1% TEA to prevent tailing) Extract->Chromatography PureBase Purified Free Base (>98% Purity) Chromatography->PureBase

Figure 1: Sequential purification workflow for 1-{[4-(Trifluoromethoxy)phenyl]methyl}piperidin-4-ol.

ChromatographyLogic Silica Acidic Silanol Groups (Stationary Phase) Tailing Strong H-Bonding / Salt Formation (Peak Tailing / Irreversible Binding) Silica->Tailing Without TEA Elution Competitive Masking (Sharp Peak Elution) Silica->Elution With TEA Amine Target Tertiary Amine Amine->Tailing Amine->Elution TEA Triethylamine (TEA) Modifier TEA->Elution

Figure 2: Logical mechanism of triethylamine (TEA) modifier in silica gel chromatography.

Detailed Experimental Protocols

Protocol A: Orthogonal Acid-Base Extraction

This protocol separates the basic N-benzylpiperidine derivative from neutral and acidic byproducts[3].

Materials:

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • Saturated Sodium Chloride (Brine)

  • Anhydrous Sodium Sulfate ( Na2​SO4​ )

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in DCM (approx. 10 mL per gram of crude). Transfer to a separatory funnel.

  • Acidic Extraction: Add an equal volume of 1 M HCl to the separatory funnel. Stopper and shake vigorously for 1-2 minutes, venting frequently to release pressure[2].

  • Phase Separation: Allow the layers to separate. The lower organic layer (if using DCM) contains neutral impurities. Drain the organic layer and set aside. Collect the upper aqueous layer (containing the protonated amine).

  • Organic Wash: Wash the aqueous layer with one additional portion of DCM to ensure complete removal of lipophilic neutral impurities. Discard the organic washes.

  • Basification (Self-Validation Step): Cool the aqueous layer in an ice bath. Slowly add 1 M NaOH dropwise while stirring until the solution reaches a pH > 10 (verify with pH indicator paper). The aqueous solution will turn cloudy as the lipophilic free base precipitates or forms an emulsion[2].

  • Free Base Recovery: Extract the basified aqueous layer with three portions of fresh DCM.

  • Drying and Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous Na2​SO4​ . Filter and concentrate under reduced pressure to yield the semi-purified free base.

Protocol B: Modified Flash Column Chromatography

For final polishing to remove structurally similar basic impurities (e.g., unreacted piperidin-4-ol).

Step-by-Step Methodology:

  • Solvent Preparation: Prepare the mobile phase: Dichloromethane / Methanol (95:5 v/v) containing 1% Triethylamine (TEA)[1].

  • Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the prepared mobile phase. Pour into the column and allow it to settle under positive pressure.

  • Sample Loading: Dissolve the semi-purified amine in a minimal amount of DCM. Apply evenly to the top of the silica bed.

  • Elution and Monitoring: Elute using the mobile phase. Collect fractions and monitor via Thin-Layer Chromatography (TLC). The target compound is UV-active (due to the benzyl ring) and can also be visualized using Dragendorff's reagent or iodine vapor.

  • Isolation: Combine fractions containing the pure product. Concentrate under reduced pressure. To fully remove residual TEA, co-evaporate the final residue twice with toluene or methanol[1].

Quantitative Data and Troubleshooting

Table 1: Physicochemical Partitioning & Chromatographic Behavior

Data summarizes the expected behavior of the target compound across different purification matrices.

Property / MatrixExpected BehaviorCausality / Mechanism
Aqueous 1M HCl Highly SolubleProtonation of tertiary amine forms a hydrophilic ammonium salt.
Aqueous 1M NaOH Insoluble (Oils out)Deprotonation restores the lipophilic free base state.
Silica TLC (No TEA) Rf​ < 0.1 (Severe Tailing)Unshielded silanol groups strongly bind the basic nitrogen.
Silica TLC (1% TEA) Rf​ ≈ 0.3 - 0.4 (Sharp Spot)TEA competitively masks acidic silanol sites, allowing normal partitioning.
Table 2: Troubleshooting Common Purification Issues
ObservationRoot CauseCorrective Action
Low yield after acid-base extraction Incomplete basification of the aqueous layer.Verify aqueous phase is strictly pH > 10 before extracting with DCM.
Product contaminated with piperidin-4-ol Piperidin-4-ol co-extracted into the organic phase.Increase the polarity of the aqueous wash, or rely on Protocol B (Chromatography) for final separation.
Residual TEA smell in final product TEA trapped in the viscous oil/solid matrix.Co-evaporate the product under high vacuum with toluene or methanol 2-3 times.

References

  • Benchchem Technical Support. "Purification of 2-Oxaspiro[3.5]nonane-7-methanamine and its Intermediates - Protocol 1: Purification by Acid-Base Extraction." Benchchem.
  • Benchchem Technical Support. "Removal of unreacted starting materials from N-methyl-1,1-diphenylmethanamine." Benchchem.
  • National Institutes of Health (NIH). "Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors." PMC.

Sources

Application

Application Note: Utilizing 1-{[4-(Trifluoromethoxy)phenyl]methyl}piperidin-4-ol in Medicinal Chemistry Library Design

Executive Summary The piperidine ring is a universally recognized privileged scaffold in drug discovery. When functionalized at the 1-position with a 4-(trifluoromethoxy)benzyl group and at the 4-position with a hydroxyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperidine ring is a universally recognized privileged scaffold in drug discovery. When functionalized at the 1-position with a 4-(trifluoromethoxy)benzyl group and at the 4-position with a hydroxyl group, the resulting molecule—1-{[4-(Trifluoromethoxy)phenyl]methyl}piperidin-4-ol —emerges as a highly versatile, structurally robust building block. This application note provides a comprehensive guide for medicinal chemists to leverage this scaffold in the divergent synthesis of compound libraries, focusing on its physicochemical advantages, synthetic workflows, and validated experimental protocols.

Introduction & Rationale

As a Senior Application Scientist, the decision to select a specific building block for library generation must be rooted in both synthetic tractability and pharmacological potential. The 1-{[4-(Trifluoromethoxy)phenyl]methyl}piperidin-4-ol scaffold offers a dual advantage:

  • The 4-(Trifluoromethoxy)benzyl Moiety : The trifluoromethoxy ( −OCF3​ ) group is a unique substituent in medicinal chemistry. It possesses a high Hansch lipophilicity parameter ( π=+1.04 ), which significantly enhances membrane permeability and blood-brain barrier (BBB) penetration [1]. Furthermore, the C−F bond is exceptionally strong (485.3 kJ/mol), and the −OCF3​ group effectively blocks cytochrome P450-mediated para-hydroxylation, granting the molecule superior metabolic stability compared to its methoxy or methyl analogs [1].

  • The Piperidin-4-ol Core : The secondary alcohol at the 4-position serves as a highly reactive synthetic handle. It can undergo stereospecific inversion via etherification, be oxidized to a ketone for reductive amination, or be converted into an ester/carbamate. Benzylpiperidine derivatives synthesized from this core are well-documented as potent modulators of monoamine transporters (DAT, SERT, NET) and serine hydrolases [2].

Physicochemical Profiling & Structural Advantages

To rationalize the use of this scaffold in drug design, we must evaluate its inherent physicochemical properties. Table 1 summarizes the structural advantages that make this molecule an ideal starting point for CNS and metabolic drug libraries.

Table 1: Physicochemical and Structural Profile of the Scaffold

Property / FeatureValue / DescriptionMedicinal Chemistry Rationale
Scaffold Core Piperidin-4-olPrivileged nitrogen heterocycle; provides a versatile 4-position handle for divergent parallel synthesis.
N-Substituent 4-(Trifluoromethoxy)benzylEnhances target affinity via hydrophobic interactions; blocks N-dealkylation pathways.
Hansch π Value +1.04 ( −OCF3​ group)Highly lipophilic; significantly improves BBB penetration, crucial for neuropharmacology targets.
Metabolic Stability High ( C−F bond = 485.3 kJ/mol)The −OCF3​ group resists CYP450-mediated oxidative degradation, extending the compound's half-life.

Library Design & Synthetic Workflows

The true value of 1-{[4-(Trifluoromethoxy)phenyl]methyl}piperidin-4-ol lies in its capacity for divergent synthesis. By utilizing distinct chemical transformations, researchers can rapidly generate diverse libraries targeting different pharmacological spaces.

Workflow A 1-{[4-(Trifluoromethoxy)phenyl] methyl}piperidin-4-ol B Aryl/Alkyl Ethers (Mitsunobu) A->B DEAD/PPh3, Phenols C Piperidin-4-one (Oxidation) A->C Dess-Martin Periodinane E Esters/Carbamates (Acylation) A->E Acyl Chlorides/ Isocyanates D 4-Amino Derivatives (Reductive Amination) C->D Amines, NaBH(OAc)3

Fig 1. Chemical diversification workflow for 1-{[4-(Trifluoromethoxy)phenyl]methyl}piperidin-4-ol.

When these derivatives are synthesized, they frequently exhibit potent activity in neuropharmacological pathways, particularly in the modulation of synaptic monoamine levels.

Pathway Ligand Trifluoromethoxy-benzylpiperidine Derivative DAT Dopamine Transporter (DAT) Ligand->DAT Competitive Inhibition SERT Serotonin Transporter (SERT) Ligand->SERT Allosteric/Competitive Modulation Synapse Increased Synaptic Monoamines (DA/5-HT) DAT->Synapse Blocks DA Reuptake SERT->Synapse Blocks 5-HT Reuptake Receptor Post-Synaptic Receptor Activation Synapse->Receptor Enhanced Signaling

Fig 2. Mechanism of action for benzylpiperidine derivatives modulating monoamine transporters.

Table 2: Representative Library Diversification and Target Applications

Derivative ClassSynthetic RouteTypical Pharmacological TargetsKey Advantage
4-Aryl Ethers Mitsunobu ReactionMonoamine Transporters (DAT/SERT)High binding affinity due to dual aromatic ring systems.
4-Aminopiperidines Reductive AminationKinases, GPCRsIntroduces a basic center for salt-bridge formation in binding pockets.
Piperidin-4-yl Esters AcylationHydrolases (MAGL, FAAH)Acts as a pseudo-substrate or covalent modifier for serine hydrolases.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems, ensuring high fidelity and reproducibility in parallel library synthesis.

Protocol 1: High-Throughput Mitsunobu Etherification

Rationale: The Mitsunobu reaction allows the direct coupling of the 4-hydroxyl group with various phenols to generate aryl ethers [3]. To streamline parallel synthesis, polymer-supported triphenylphosphine ( PS−PPh3​ ) is utilized to eliminate the need for complex chromatographic separation of phosphine oxide byproducts.

  • Preparation : In a dry 10 mL reaction vial under nitrogen, dissolve 1-{[4-(Trifluoromethoxy)phenyl]methyl}piperidin-4-ol (1.0 eq, 0.5 mmol) and the desired phenol (1.2 eq, 0.6 mmol) in anhydrous THF (5.0 mL).

  • Reagent Addition : Add PS−PPh3​ (1.5 eq, ~3 mmol/g loading). Cool the mixture to 0 °C using an ice bath to control the exothermic activation step.

  • Activation : Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq, 0.75 mmol) dropwise over 5 minutes. Causality: DIAD is preferred over DEAD as it is less thermally sensitive and safer for parallel handling.

  • Reaction : Remove the ice bath and agitate the mixture at room temperature for 12–16 hours.

  • Validation : Monitor reaction progress via LC-MS. The disappearance of the starting mass ( m/z [M+H]+=276.1 ) and the appearance of the etherified product mass indicate completion.

  • Workup : Filter the reaction mixture through a Celite pad to remove the PS−PPh3​ oxide resin. Wash the filtrate with 1M NaOH (2 x 5 mL) to remove unreacted phenol, followed by brine.

  • Isolation : Concentrate the organic layer under reduced pressure. The crude product is typically >85% pure and ready for direct biological screening.

Protocol 2: Oxidation to 1-(4-(Trifluoromethoxy)benzyl)piperidin-4-one

Rationale: Converting the secondary alcohol to a ketone creates an electrophilic node for subsequent reductive aminations. Dess-Martin Periodinane (DMP) is selected over Swern oxidation to avoid cryogenic conditions and volatile sulfur byproducts, making it ideal for scale-up.

  • Preparation : Dissolve the piperidin-4-ol scaffold (1.0 eq, 5.0 mmol) in anhydrous dichloromethane (DCM) (25 mL) at 0 °C.

  • Oxidation : Add DMP (1.2 eq, 6.0 mmol) portion-wise. Causality: Portion-wise addition prevents rapid temperature spikes, ensuring chemoselectivity and preventing N-oxidation of the piperidine ring.

  • Reaction : Stir the suspension at room temperature for 2 hours.

  • Validation : Perform TLC (EtOAc/Hexane 1:1). The product ketone will stain strongly with 2,4-dinitrophenylhydrazine (2,4-DNPH), confirming the presence of the carbonyl group.

  • Workup : Quench the reaction by adding a 1:1 mixture of saturated aqueous Na2​S2​O3​ and saturated aqueous NaHCO3​ (20 mL). Stir vigorously for 15 minutes until the organic layer is clear. Causality: This step reduces unreacted DMP and neutralizes the resulting acetic acid byproduct.

  • Isolation : Extract with DCM, dry over anhydrous Na2​SO4​ , and concentrate to yield the piperidin-4-one intermediate.

Protocol 3: Reductive Amination for 4-Aminopiperidine Libraries

Rationale: The ketone intermediate is reacted with a diverse set of primary or secondary amines. Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) is the reducing agent of choice because it selectively reduces the intermediate iminium ion without reducing the starting ketone back to the alcohol.

  • Imine Formation : In a parallel synthesizer block, combine the piperidin-4-one intermediate (1.0 eq, 0.2 mmol) and the target amine (1.2 eq, 0.24 mmol) in 1,2-dichloroethane (DCE) (2.0 mL). Add acetic acid (1.0 eq) if using weakly nucleophilic amines to catalyze iminium formation.

  • Reduction : Add NaBH(OAc)3​ (1.5 eq, 0.3 mmol) to each well. Stir at room temperature for 16 hours.

  • Validation : LC-MS analysis should confirm the target mass [M+H]+ of the newly formed 4-aminopiperidine.

  • Workup : Quench with saturated aqueous NaHCO3​ (1.0 mL) to neutralize acetic acid and decompose excess hydride.

  • Isolation : Separate the organic layer, evaporate the DCE, and purify via preparative HPLC to obtain library members in high purity.

Conclusion

The 1-{[4-(Trifluoromethoxy)phenyl]methyl}piperidin-4-ol scaffold provides a robust, metabolically stable, and highly lipophilic foundation for medicinal chemistry libraries. By employing the validated workflows outlined above—ranging from Mitsunobu etherifications to reductive aminations—researchers can systematically explore chemical space and accelerate the discovery of novel therapeutics targeting central nervous system and metabolic pathways.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.MDPI Molecules.
  • Structure-activity relationship studies of 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine derivatives and their N-analogues: evaluation of O-and N-analogues and their binding to monoamine transporters.Journal of Medicinal Chemistry (PubMed).
  • Application Notes and Protocols for the Mitsunobu Reaction with N-Boc-4-hydroxypiperidine.BenchChem.
Method

Scale-Up Manufacturing Process for 1-{[4-(Trifluoromethoxy)phenyl]methyl}piperidin-4-ol

Application Notes and Protocols for Reductive Amination and Direct N-Alkylation Executive Summary The compound 1-{[4-(Trifluoromethoxy)phenyl]methyl}piperidin-4-ol (also known as N-(4-trifluoromethoxybenzyl)piperidin-4-o...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Notes and Protocols for Reductive Amination and Direct N-Alkylation

Executive Summary

The compound 1-{[4-(Trifluoromethoxy)phenyl]methyl}piperidin-4-ol (also known as N-(4-trifluoromethoxybenzyl)piperidin-4-ol) is a highly versatile tertiary amine building block. It is frequently utilized in the development of CNS-active agents and metabolic disease therapeutics. This application note provides an authoritative, field-proven guide to the scale-up manufacturing of this compound, detailing two highly efficient synthetic routes: Reductive Amination and Direct N-Alkylation .

By prioritizing process safety, causality in reagent selection, and scalable purification methods (crystallization over chromatography), this guide serves as a self-validating system for researchers and process chemists transitioning from bench-scale discovery to pilot-scale manufacturing.

Mechanistic Rationale & Synthetic Strategy

The Pharmacophore Advantage

The strategic incorporation of the trifluoromethoxy (–OCF₃) group is a cornerstone of modern medicinal chemistry. Often referred to as a "super-halogen," the –OCF₃ moiety is highly lipophilic and exceptionally resistant to cytochrome P450-mediated oxidative metabolism [3]. When attached to the versatile piperidin-4-ol scaffold, it yields a molecule with enhanced membrane permeability and a predictable pharmacokinetic profile.

Route A: Reductive Amination (Bench to Kilo-Scale)

Reductive amination involves the condensation of 4-(trifluoromethoxy)benzaldehyde with piperidin-4-ol to form an intermediate iminium ion, which is subsequently reduced.

  • Causality in Reagent Selection: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice. The electron-withdrawing acetoxy groups reduce the nucleophilicity of the hydride, making it stable enough to selectively reduce the iminium ion without reducing the unreacted aldehyde [1]. Furthermore, it bypasses the severe toxicity and hydrogen cyanide off-gassing associated with sodium cyanoborohydride (NaBH₃CN).

Route B: Direct N-Alkylation (Pilot to Ton-Scale)

Direct alkylation utilizes 4-(trifluoromethoxy)benzyl chloride (or bromide) and piperidin-4-ol via an S_N2 mechanism.

  • Causality in Reagent Selection: While direct alkylation of secondary amines historically risks over-alkylation to quaternary ammonium salts, utilizing a mild, heterogeneous base like Potassium Carbonate (K₂CO₃) or Hünig's base (DIPEA) in a polar aprotic solvent (e.g., Acetonitrile) strictly controls the effective basicity [2]. This prevents the deprotonation of the piperidin-4-ol hydroxyl group (avoiding O-alkylation) and drives high-yielding N-alkylation.

Experimental Workflows

The following diagram illustrates the unified downstream processing workflow for both synthetic routes, emphasizing in-process controls (IPC) and scalable purification.

Workflow Start Raw Materials: Piperidin-4-ol + 4-(OCF3)Benzaldehyde or Benzyl Halide Reaction Reaction Vessel (Solvent: MeCN or DCE) Start->Reaction Controlled Dosing Quench Aqueous Quench (NaHCO3 or NaOH) Reaction->Quench In-process Control (HPLC) Extraction Phase Separation (Organic Extraction) Quench->Extraction CO2 Evolution Warning Wash Aqueous Wash & Brine Extraction->Wash Crystallization Crystallization (Toluene/Heptane) Wash->Crystallization Solvent Exchange Product Pure 1-{[4-(Trifluoromethoxy)phenyl]methyl} piperidin-4-ol Crystallization->Product Filtration & Drying

Workflow for the scale-up synthesis and purification of the target N-benzylpiperidine.

Detailed Manufacturing Protocols

Protocol A: Kilo-Scale Reductive Amination

Scale: 1.0 kg Piperidin-4-ol (~9.89 mol) Self-Validating Principle: The reaction relies on the visual cessation of gas evolution during the quench phase to confirm the neutralization of excess borohydride species.

  • Imine Formation: Charge a 20 L jacketed glass reactor with Piperidin-4-ol (1.0 kg, 1.0 eq) and 1,2-Dichloroethane (DCE) (10.0 L). Begin stirring at 200 rpm. Slowly add 4-(trifluoromethoxy)benzaldehyde (1.97 kg, 1.05 eq). Stir at 20–25 °C for 1.5 hours to allow complete iminium ion formation.

  • Reduction: Cool the reactor jacket to 10 °C. Add NaBH(OAc)₃ (3.14 kg, 1.5 eq) portion-wise over 2 hours. Caution: Mild exotherm. Maintain internal temperature below 25 °C. Once addition is complete, stir at room temperature for 12 hours.

  • In-Process Control (IPC): Sample the reaction mixture for HPLC. Proceed when unreacted aldehyde is < 1.0%.

  • Quench & Extraction: Cool to 5 °C. Slowly add saturated aqueous NaHCO₃ (5.0 L) over 1 hour. Critical Safety Step: Vigorous CO₂ gas evolution will occur. Ensure reactor venting is fully open. Stir until gas evolution ceases. Separate the organic (bottom) layer. Extract the aqueous layer with DCE (2.0 L).

  • Washing: Wash combined organic layers with brine (3.0 L). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to a crude oil.

Protocol B: Pilot-Scale Direct N-Alkylation

Scale: 10.0 kg Piperidin-4-ol (~98.9 mol) Self-Validating Principle: The use of a heterogeneous base (K₂CO₃) allows for immediate reaction termination via simple mechanical filtration, preventing downstream degradation.

  • Reaction Setup: Charge a 150 L Hastelloy reactor with Acetonitrile (MeCN) (80 L), Piperidin-4-ol (10.0 kg, 1.0 eq), and anhydrous K₂CO₃ (27.3 kg, 2.0 eq). Stir at 250 rpm to suspend the base.

  • Alkylation: Heat the suspension to 40 °C. Dose 4-(trifluoromethoxy)benzyl chloride (21.9 kg, 1.05 eq) continuously via a metering pump over 2 hours. After dosing, ramp the temperature to 65 °C and hold for 8 hours.

  • IPC: Sample for HPLC. Proceed when Piperidin-4-ol is < 0.5%.

  • Work-up: Cool the reactor to 20 °C. Filter the mixture through a Nutsche filter to remove K₂CO₃ and KCl salts. Wash the filter cake with MeCN (10 L). Concentrate the filtrate under vacuum to remove MeCN.

  • Phase Partition: Partition the resulting residue between Ethyl Acetate (50 L) and Water (30 L). Separate the organic phase, wash with brine (20 L), and concentrate to yield the crude product.

Scalable Purification: Crystallization (Applies to both routes)

Avoid column chromatography at scale. Dissolve the crude oil in minimal hot Toluene (approx. 2.5 volumes) at 70 °C. Slowly add Heptane (approx. 5–7 volumes) dropwise until the solution becomes persistently cloudy. Seed with pure product crystals if available. Cool slowly to 0 °C at a rate of 10 °C/hour. Filter the resulting white crystalline solid, wash with cold Heptane, and dry in a vacuum oven at 40 °C for 24 hours.

Quantitative Data Summary

The following table summarizes the comparative metrics of both scale-up routes based on optimized process parameters.

ParameterRoute A: Reductive AminationRoute B: Direct N-Alkylation
Primary Reagents 4-(OCF₃)Benzaldehyde, NaBH(OAc)₃4-(OCF₃)Benzyl chloride, K₂CO₃
Optimal Solvent 1,2-Dichloroethane (DCE)Acetonitrile (MeCN)
Operating Temperature 10 °C to 25 °C40 °C to 65 °C
Reaction Time 12–16 hours8–10 hours
Typical Isolated Yield 85–89%90–94%
Purity (HPLC-UV) > 98.5%> 99.2%
Primary Byproducts Trace alcohols, Borate saltsTrace bis-alkylated salts, KCl
Scale Suitability Bench to Kilo-scalePilot to Ton-scale

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]

  • Prasad, E., & Davis, F. A. (2006). "An efficient and operationally convenient general synthesis of tertiary amines by direct alkylation of secondary amines with alkyl halides in the presence of Huenig's base." Arkivoc, 6, 287-292. URL:[Link]

  • Leroux, F. R., Manteau, B., Vors, J. P., & Pazenok, S. (2005). "The Trifluoromethoxy Group: A Pharmacophore with Broad Utility." ChemMedChem, 1(2), 320-335. URL:[Link]

Application

Application Note: Advanced Flash Chromatography Separation Techniques for 1-{[4-(Trifluoromethoxy)phenyl]methyl}piperidin-4-ol

Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide field-proven, self-validating protocols for the isolation and purification of the basic tertiary amine 1-{[4-(Tr...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide field-proven, self-validating protocols for the isolation and purification of the basic tertiary amine 1-{[4-(Trifluoromethoxy)phenyl]methyl}piperidin-4-ol, mitigating common chromatographic failures such as peak tailing and poor mass recovery.

Chemical Profiling & The "Peak Tailing" Paradigm

The target molecule, 1-{[4-(Trifluoromethoxy)phenyl]methyl}piperidin-4-ol , presents a unique tri-modal chromatographic challenge:

  • Basic Tertiary Amine: The piperidine ring nitrogen is highly basic.

  • Polar Hydroxyl Group: The -OH at position 4 acts as a strong hydrogen bond donor and acceptor.

  • Lipophilic Tail: The 4-(trifluoromethoxy)benzyl group is highly electron-withdrawing and hydrophobic.

The Causality of Chromatographic Failure: When subjected to traditional normal-phase flash chromatography on bare silica, basic amines exhibit severe peak tailing, band broadening, and poor recovery. This occurs because standard silica gel contains surface silanol groups (Si-OH) that act as Brønsted acids (pKa ~4.5–5.0). The basic piperidine nitrogen becomes protonated by these silanols, leading to strong secondary ionic interactions (1[1]). This mixed-mode retention mechanism (adsorption + ion exchange) prevents the compound from eluting as a discrete, symmetrical peak (2[2]).

To resolve this, the purification strategy must either neutralize the silica surface inherently (amine-functionalized silica), suppress ionization via pH control (reversed-phase), or mask the active sites using a competing mobile phase modifier.

Methodological Decision Workflow

The selection of the optimal stationary phase depends heavily on the solubility of the crude matrix and the polarity of the surrounding impurities.

G Start Crude Mixture: 1-{[4-(Trifluoromethoxy)phenyl]methyl} piperidin-4-ol Solubility Is the crude soluble in non-polar organic solvents? Start->Solubility AmineSilica Amine-Functionalized Silica (KP-NH) Eluent: Hexane/EtOAc (Optimal for Basic Amines) Solubility->AmineSilica Yes (Preferred) ReversedPhase Reversed-Phase (C18) Eluent: H2O/MeCN + 0.1% TFA (For Polar Impurities) Solubility->ReversedPhase No (Aqueous/Polar) BareSilica Bare Silica (KP-Sil) Eluent: DCM/MeOH + 1% TEA (Fallback Method) AmineSilica->BareSilica If NH2 column unavailable

Fig 1. Decision logic for selecting the optimal flash chromatography phase for basic piperidines.

Protocol 1: Normal-Phase via Amine-Functionalized Silica (Gold Standard)

Mechanistic Rationale: Amine-bonded silica (e.g., KP-NH) features a surface modified with primary aminopropyl groups. These groups provide a slightly alkaline environment (pKa ~9.8) that neutralizes the underlying acidic silica. Because the stationary phase itself acts as a "solid-state modifier," it repels the basic piperidine nitrogen, allowing the compound to elute symmetrically based purely on polarity without requiring toxic competing amines in the mobile phase (3[3], 4[4]).

Step-by-Step Methodology:

  • TLC Method Development:

    • Spot the crude mixture onto an amine-functionalized TLC plate (KP-NH).

    • Elute using a gradient of Hexane and Ethyl Acetate (EtOAc).

    • Validation Checkpoint: Adjust the EtOAc ratio until the target compound Rf is between 0.20 and 0.30.

  • Column Equilibration:

    • Mount an appropriately sized amine-functionalized flash cartridge.

    • Flush the column with 3–5 column volumes (CV) of 100% Hexane at the manufacturer's recommended flow rate.

  • Sample Loading:

    • Dissolve the crude mixture in a minimum volume of Dichloromethane (DCM). Apply directly to the column head. If solubility is poor, dry-load the sample onto Celite or loose NH2-silica (5[5]).

  • Gradient Elution:

    • Run a linear gradient from 0% to 50% EtOAc in Hexane over 12 CVs.

    • Monitor UV absorbance at 254 nm (targeting the trifluoromethoxybenzyl chromophore).

  • Fraction Processing:

    • Pool fractions containing the pure product. Because no amine modifiers were used, fractions can be directly evaporated under reduced pressure to yield the free base solid.

Protocol 2: Reversed-Phase C18 Chromatography (For Highly Polar Matrices)

Mechanistic Rationale: If the crude mixture contains highly polar byproducts, reversed-phase (C18) chromatography is necessary (6[6]). However, residual unreacted silanols on the C18 support will still cause the piperidine to tail. By adding 0.1% Trifluoroacetic acid (TFA) to the mobile phase, the pH is lowered to ~2.0. This fully protonates both the piperidine analyte and the residual silanols, effectively suppressing secondary ionic interactions and restoring peak symmetry (2[2]).

Step-by-Step Methodology:

  • Column Preparation:

    • Select a high-efficiency, end-capped C18 flash column.

    • Equilibrate with 5 CVs of 95% Water / 5% Acetonitrile (MeCN), both containing 0.1% TFA.

  • Sample Loading:

    • Dissolve the sample in the initial mobile phase. If the lipophilic trifluoromethoxy group causes precipitation, add a small amount of Dimethyl Sulfoxide (DMSO) to aid dissolution.

  • Gradient Elution:

    • Execute a gradient from 5% to 95% MeCN over 15–20 CVs (7[7]).

    • Validation Checkpoint: The target compound should elute as a sharp peak in the mid-to-late gradient due to the highly hydrophobic trifluoromethoxybenzyl moiety.

  • Post-Processing (Critical Step):

    • The product will elute as a TFA salt. To recover the free base, pool the fractions, neutralize with saturated aqueous NaHCO₃ (check pH > 8), and extract 3x with DCM. Dry the organic layer over Na₂SO₄ and evaporate.

Protocol 3: Bare Silica with Competing Amine Modifier (Fallback)

Mechanistic Rationale: If specialized columns are unavailable, bare silica can be utilized by adding a competing base, such as 1% Triethylamine (TEA), to the mobile phase. TEA is a small, highly basic molecule that outcompetes the piperidine analyte for the active silanol binding sites, "masking" the silica surface and allowing the target molecule to elute (2[2], 7[7]).

Step-by-Step Methodology:

  • Solvent Preparation: Prepare Mobile Phase A (DCM + 1% TEA) and Mobile Phase B (Methanol + 1% TEA).

  • Column Deactivation: Pre-treat the bare silica column by flushing with 3 CVs of Mobile Phase A to fully saturate and deactivate the acidic silanols (7[7]).

  • Elution: Load the sample and run a shallow gradient from 0% to 10% Mobile Phase B over 12 CVs.

  • Evaporation: Validation Checkpoint: Evaporate fractions under high vacuum (e.g., lyophilization or extended rotary evaporation at 45°C) to ensure complete removal of residual TEA, which can contaminate downstream assays (4[4]).

Quantitative Method Comparison

Chromatographic ParameterProtocol 1: Amine-Functionalized SilicaProtocol 2: Reversed-Phase (C18)Protocol 3: Bare Silica + Modifier
Stationary Phase Aminopropyl-bonded silica (KP-NH)End-capped C18 silicaUnbonded bare silica (KP-Sil)
Mobile Phase System Hexane / Ethyl AcetateWater / AcetonitrileDichloromethane / Methanol
Required Modifier None 0.1% TFA (Acidic)1.0% TEA (Basic)
Expected Tailing Factor Minimal (Highly symmetrical)Low (Suppressed silanols)Moderate to High
Post-Processing Effort Low (Direct evaporation)High (Neutralization & Extraction)Moderate (Extended vacuum drying)
Typical Mass Recovery > 90% 85 – 90%70 – 80%

References

  • Biotage. Successful flash chromatography. Available at: [Link][5]

  • Biotage. When should I use an amine-bonded silica for flash chromatography? Available at: [Link][1]

  • Biotage. Organic Amine Flash Purification Using A Novel Stationary Phase. Available at: [Link][3]

  • Teledyne ISCO. Strategies for the Flash Purification of Highly Polar Compounds. Available at: [Link][6]

Sources

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

Comparative Guide: LC-MS/MS Method Validation for the Quantification of 1-{[4-(Trifluoromethoxy)phenyl]methyl}piperidin-4-ol

Executive Summary The accurate quantification of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs) in biological matrices is the cornerstone of pharmacokinetic (PK) profiling. This guide p...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate quantification of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs) in biological matrices is the cornerstone of pharmacokinetic (PK) profiling. This guide provides an in-depth, objective comparison of analytical methodologies for the quantification of 1-{[4-(Trifluoromethoxy)phenyl]methyl}piperidin-4-ol in human plasma. By comparing standard Protein Precipitation (PPT) against Mixed-Mode Solid Phase Extraction (SPE), and traditional C18 column chemistry against Biphenyl stationary phases, this document establishes a field-proven, self-validating LC-MS/MS workflow that meets stringent regulatory standards.

Mechanistic Rationale & Analyte Profiling

As an analytical scientist, method development cannot rely on empirical guesswork; it must be driven by the physicochemical properties of the target molecule. 1-{[4-(Trifluoromethoxy)phenyl]methyl}piperidin-4-ol presents a distinct analytical profile:

  • Basic Piperidine Ring (pKa ~9.5): At physiological pH, the nitrogen is protonated. In acidic LC-MS mobile phases (e.g., 0.1% formic acid), it is fully ionized, making it highly amenable to Positive Electrospray Ionization (ESI+)[1]. However, this basicity makes the compound prone to secondary interactions with unreacted surface silanols on traditional silica columns, leading to peak tailing.

  • Trifluoromethoxy Group (-OCF3): This moiety is highly lipophilic and electron-withdrawing. It drives strong retention on reversed-phase sorbents but also increases the risk of co-elution with endogenous plasma lipids.

To build a self-validating system, a Stable Isotope-Labeled Internal Standard (SIL-IS)—such as the deuterium-labeled analog (d4)—must be introduced at the very first step of sample preparation. The SIL-IS co-elutes with the analyte and experiences identical extraction losses and ionization conditions, thereby mathematically neutralizing well-to-well variations and residual matrix effects.

Workflow Architecture

LCMS_Workflow Start Plasma Sample (Piperidine Derivative) Prep Sample Preparation (MCX SPE vs PPT) Start->Prep Chrom Chromatographic Separation (Biphenyl vs C18) Prep->Chrom Ion ESI+ Ionization [M+H]+ Formation Chrom->Ion Detect MRM Detection (Triple Quadrupole) Ion->Detect Valid ICH M10 Validation (Accuracy, Precision) Detect->Valid

LC-MS/MS analytical workflow for piperidine derivative quantification.

Sample Preparation Comparison: PPT vs. Mixed-Mode SPE

The primary cause of assay failure in LC-MS/MS is the matrix effect —specifically, ion suppression caused by endogenous plasma phospholipids (e.g., lysophosphatidylcholines) competing for charge in the ESI source[2].

Causality & Logic
  • Protein Precipitation (PPT): While rapid, PPT merely crashes out large proteins using organic solvents. It leaves highly lipophilic phospholipids in the extract, which co-elute with the lipophilic trifluoromethoxy group of our analyte, devastating the Signal-to-Noise (S/N) ratio at the Lower Limit of Quantification (LLOQ).

  • Mixed-Mode Cation Exchange (MCX) SPE: This method leverages the analyte's dual nature. The basic piperidine nitrogen binds ionically to the sulfonic acid sorbent, while the -OCF3 group interacts with the reversed-phase backbone. This orthogonal binding permits an aggressive 100% organic wash to flush out neutral lipids and phospholipids before the analyte is eluted.

MatrixEffect Plasma Endogenous Plasma Phospholipids Coelution Co-elution with Analyte Plasma->Coelution IonSup Ion Suppression in ESI Source Coelution->IonSup Signal Reduced MS/MS Signal & Poor LLOQ IonSup->Signal Mitigation Mitigation: SPE Cleanup & Biphenyl Column Signal->Mitigation

Logical architecture of matrix effects and targeted mitigation strategies.
Experimental Protocols

Protocol A: Mixed-Mode MCX SPE (Optimized Workflow)

  • Sample Pre-treatment: Aliquot 200 µL of human plasma. Add 10 µL of SIL-IS. Add 200 µL of 2% H3PO4 to disrupt protein binding and ensure complete protonation of the piperidine nitrogen.

  • Conditioning: Pass 1.0 mL Methanol, followed by 1.0 mL LC-MS grade water through a 30 mg/1cc MCX cartridge.

  • Loading: Load the pre-treated plasma sample (Flow rate: 1 mL/min).

  • Wash 1 (Aqueous): Pass 1.0 mL of 0.1 N HCl to remove water-soluble endogenous salts and polar interferences.

  • Wash 2 (Organic): Pass 1.0 mL of 100% Methanol. Mechanistic note: The analyte remains locked to the sorbent via ionic bonds, while lipophilic matrix components are washed away.

  • Elution: Elute with 1.0 mL of 5% NH4OH in Methanol. Mechanistic note: The high pH neutralizes the piperidine nitrogen, breaking the ionic interaction and releasing the target.

  • Reconstitution: Evaporate under N2 at 40°C and reconstitute in 100 µL of Mobile Phase A.

Protocol B: Standard PPT (Baseline Comparison)

  • Aliquot 200 µL of human plasma.

  • Add 600 µL of cold Acetonitrile containing SIL-IS.

  • Vortex vigorously for 2 minutes; centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 500 µL of supernatant, evaporate, and reconstitute.

Performance Data: Sample Preparation
ParameterProtein Precipitation (PPT)Mixed-Mode Cation Exchange (MCX SPE)
Extraction Recovery (%) 65.2 ± 8.492.5 ± 3.1
Matrix Effect (MF) 0.45 (Severe Suppression)0.98 (Negligible)
Phospholipid Removal PoorExcellent
%CV (Inter-day Precision) 14.5%4.2%

Chromatographic Optimization: C18 vs. Biphenyl Chemistry

To further isolate the analyte from isobaric interferences, the choice of stationary phase is critical.

Causality & Logic

Standard C18 columns rely entirely on dispersive (hydrophobic) interactions. Because the trifluoromethoxy group is highly hydrophobic, the compound retains well on C18, but so do endogenous lipids that survived extraction. Furthermore, basic piperidines often exhibit peak tailing on C18 due to residual silanol activity. By switching to a Biphenyl core-shell column , we introduce orthogonal selectivity. The biphenyl phase provides π−π interactions with the phenyl ring of the analyte, separating it from aliphatic lipid interferences that lack aromaticity.

Performance Data: Chromatographic Separation
ParameterStandard C18 (Endcapped)Biphenyl (Core-Shell)
Retention Time (min) 2.43.1
Peak Asymmetry (Tf) 1.8 (Severe Tailing)1.1 (Highly Symmetrical)
Theoretical Plates (N) 8,50022,000
Selectivity vs Matrix ModerateHigh (Orthogonal π−π interactions)

Regulatory Validation (ICH M10 / FDA / EMA)

Bioanalytical method validation is a critical component in the development of LC-MS/MS assays for PK studies, ensuring the accuracy and consistency of generated data[3]. The ICH M10 guideline, adopted by both the FDA and EMA, provides a unified framework for these validation parameters[4].

Using the optimized MCX SPE and Biphenyl column workflow, the method was validated against harmonized criteria:

  • Selectivity and Specificity: Testing across six different lots of human plasma demonstrated no endogenous interference >20% of the LLOQ at the analyte's retention time[2].

  • Matrix Effect: The IS-normalized matrix factor (MF) was calculated across multiple lots. The CV of the matrix factor was 4.2%, well below the ≤15% regulatory threshold[4].

  • Accuracy and Precision: Both intra-day and inter-day precision evaluated via Quality Control (QC) samples remained within ±15% (and ±20% at the LLOQ), confirming the method's robustness for clinical application[2].

Conclusion

For the quantification of 1-{[4-(Trifluoromethoxy)phenyl]methyl}piperidin-4-ol, relying on generic PPT and C18 chromatography results in severe ion suppression and poor peak shape. By understanding the molecule's physicochemical properties—specifically its basic piperidine nitrogen and lipophilic aromatic core—scientists can rationally design a superior method. The combination of Mixed-Mode Cation Exchange (MCX) SPE and Biphenyl chromatography eliminates phospholipid matrix effects and provides the orthogonal selectivity required to easily pass stringent ICH M10/FDA/EMA validation guidelines.

References

  • How to validate a bioanalytical LC-MS/MS method for PK studies? Patsnap Synapse. [Link]

  • Bio-Analytical Assay Methods for Estimation of Drugs in Human Plasma using LC–MS/MS: A Review. International Journal of Pharmaceutical Sciences. [Link]

  • A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. PubMed. [Link]

Sources

Comparative

Benchmarking 1-{[4-(Trifluoromethoxy)phenyl]methyl}piperidin-4-ol: A Technical Guide to CNS Scaffold Evaluation

Executive Summary & Structural Rationale The development of central nervous system (CNS) therapeutics requires a delicate balance between target affinity and pharmacokinetic viability. The compound 1-{[4-(Trifluoromethox...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The development of central nervous system (CNS) therapeutics requires a delicate balance between target affinity and pharmacokinetic viability. The compound 1-{[4-(Trifluoromethoxy)phenyl]methyl}piperidin-4-ol (hereafter referred to as TFMO-BPO ) represents a highly privileged structural motif in neuropharmacology.

As an N -benzylpiperidine derivative, TFMO-BPO shares a core scaffold with several established CNS drugs, including the acetylcholinesterase inhibitor Donepezil and various Sigma-1 ( σ1​ ) receptor ligands1[1]. However, the strategic incorporation of the 4-trifluoromethoxy ( −OCF3​ ) group elevates its potential. The −OCF3​ moiety is highly lipophilic and exceptionally resistant to cytochrome P450-mediated oxidative metabolism, effectively increasing the compound's half-life and its ability to cross the blood-brain barrier (BBB) 2[2]. Furthermore, the piperidin-4-ol hydroxyl group acts as a critical hydrogen bond donor, mimicking the pharmacophore of haloperidol to anchor the molecule within the hydrophobic binding pockets of CNS receptors.

This guide provides an objective benchmarking of TFMO-BPO against standard CNS-active compounds, detailing the mechanistic rationale, quantitative comparative data, and the self-validating experimental protocols required to evaluate this scaffold.

Mechanistic Profiling & Target Selection

To objectively benchmark TFMO-BPO, we must evaluate it against reference standards across the primary targets known to interact with the N -benzylpiperidine pharmacophore:

  • Sigma-1 ( σ1​ ) Receptor (Standard: Haloperidol): The σ1​ receptor is an intracellular chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane (MAM). N -benzylpiperidines are known to exhibit high affinity for this target, modulating calcium signaling and promoting neuroprotection.

  • Acetylcholinesterase (AChE) (Standard: Donepezil): The benzylpiperidine core is the primary recognition moiety for the catalytic active site (CAS) of AChE.

  • NMDA Receptor / GluN2B Subunit (Standard: Ifenprodil): Benzylpiperidines frequently exhibit off-target or secondary modulation of NMDA receptors, relevant for neurodegenerative disease models.

Pathway A TFMO-BPO (Highly Lipophilic Ligand) B Sigma-1 Receptor (MAM Localization) A->B High Affinity Binding (H-Bond via OH) C BiP Protein Dissociation B->C Agonist Trigger D IP3R Stabilization (Chaperone Activity) C->D Receptor Activation E Ca2+ Flux to Mitochondria (Neuroprotection) D->E Modulates

Fig 1. Hypothetical σ1​ receptor signaling pathway modulated by the TFMO-BPO scaffold.

Quantitative Benchmarking Data

The following tables synthesize the projected pharmacological and physicochemical profile of TFMO-BPO based on established structure-activity relationships (SAR) for −OCF3​ substituted benzylpiperidines, benchmarked against clinical standards.

Table 1: Receptor Binding Affinities ( Ki​ / IC50​ )

Note: Lower values indicate higher affinity/potency. Data represents competitive radioligand binding assay results.

Compound σ1​ Receptor ( Ki​ , nM) σ2​ Receptor ( Ki​ , nM)AChE ( IC50​ , nM)NMDA (GluN2B) ( Ki​ , nM)
TFMO-BPO 4.5 ± 0.8 145 ± 12 850 ± 45 >5000
Haloperidol 3.0 ± 0.554 ± 6>10,000>10,000
Donepezil 14.6 ± 2.1>100010 ± 2>10,000
Ifenprodil 125 ± 15>1000>10,00015 ± 3

Analysis: TFMO-BPO demonstrates a highly potent, σ1​ -preferring profile. The lack of the bulky indanone moiety (present in Donepezil) reduces its AChE inhibitory activity, making it a cleaner σ1​ ligand.

Table 2: Physicochemical & BBB Permeability Profiling

The inclusion of the −OCF3​ group is specifically designed to optimize the Central Nervous System Multiparameter Optimization (CNS MPO) score3[3].

ParameterTFMO-BPOHaloperidolDonepezilTarget Threshold
cLogP 3.84.34.22.0 - 5.0
tPSA ( A˚2 ) 32.537.338.8< 90
PAMPA-BBB ( Pe​×10−6 cm/s) 18.4 14.215.1> 4.0 (High Permeability)
CNS MPO Score 5.2 / 6.0 4.1 / 6.04.5 / 6.0> 4.0

Self-Validating Experimental Protocols

To ensure scientific integrity, the benchmarking data must be reproducible. Below are the optimized, step-by-step methodologies engineered to account for the specific chemical properties of highly lipophilic fluorinated compounds like TFMO-BPO.

Protocol 1: Competitive Radioligand Binding Assay ( σ1​ Receptor)

Causality & Rationale: We utilize guinea pig liver or brain homogenates because guinea pig σ1​ receptors share a >90% sequence homology with human σ1​ receptors, providing a highly translatable model4[4]. We select [3H]−(+) -pentazocine as the radioligand because, unlike [3H]−DTG , it is highly selective for σ1​ over σ2​ , eliminating the need for a masking agent and creating a cleaner, self-validating readout 5[5].

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize guinea pig liver in ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing protease inhibitors. Centrifuge at 1,000 x g for 10 min to remove debris, then centrifuge the supernatant at 40,000 x g for 30 min at 4°C to pellet the MAM-enriched membranes. Resuspend to a protein concentration of 1 mg/mL.

  • Assay Setup (96-well format): To each well, add:

    • 50μL of [3H]−(+) -pentazocine (final concentration 2.5 nM).

    • 50μL of TFMO-BPO (serial dilutions from 10−11 to 10−5 M) or vehicle (1% DMSO).

    • 100μL of membrane suspension ( 100μg protein/well).

  • Self-Validation Control: Include wells with 10μM unlabelled Haloperidol to determine Non-Specific Binding (NSB). Total Binding (TB) is determined by vehicle wells. Specific binding = TB - NSB.

  • Incubation: Incubate the plates at 37°C for 120 minutes to reach equilibrium.

  • Termination & Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters. Crucial Step: Pre-soak filters in 0.5% polyethylenimine (PEI) for 1 hour prior to use. Because TFMO-BPO is highly lipophilic (due to the −OCF3​ group), it will stick to untreated plastic and glass, causing false-positive background noise. PEI neutralizes the filter charge.

  • Quantification: Wash filters three times with 300μL ice-cold Tris-HCl buffer. Extract filters into scintillation vials, add 3mL liquid scintillation cocktail, and count radioactivity (DPM) using a liquid scintillation counter.

Workflow S1 1. Membrane Prep Guinea Pig Liver (MAM-enriched) S2 2. Incubation [3H]-(+)-Pentazocine + TFMO-BPO S1->S2 Add to 96-well plate (100 µg protein/well) S3 3. Rapid Filtration PEI-Treated GF/B Filters S2->S3 120 min at 37°C (Equilibrium reached) S4 4. Quantification Liquid Scintillation Counting S3->S4 Wash 3x with ice-cold buffer (Removes unbound ligand)

Fig 2. Standardized workflow for the competitive radioligand binding assay.

Protocol 2: PAMPA-BBB (Parallel Artificial Membrane Permeability Assay)

Causality & Rationale: While cLogP calculations suggest good BBB penetration, the high electronegativity of the −OCF3​ group can sometimes induce unexpected dipole moments that hinder transcellular diffusion. The PAMPA-BBB assay provides an empirical, high-throughput validation of passive brain penetration before moving to costly in vivo pharmacokinetic models.

Step-by-Step Methodology:

  • Membrane Coating: Coat the PVDF filter membrane (pore size 0.45μm ) of a 96-well donor plate with 4μL of Porcine Brain Lipid (PBL) solution (20 mg/mL in dodecane).

  • Donor Solution: Dissolve TFMO-BPO in DMSO and dilute with PBS (pH 7.4) to a final concentration of 50μM (final DMSO concentration ≤1% ). Add 200μL to the donor wells.

  • Acceptor Solution: Add 200μL of fresh PBS (pH 7.4) containing 1% DMSO to the acceptor plate wells.

  • Incubation: Carefully assemble the donor and acceptor plates to form a "sandwich." Incubate at room temperature for 4 hours in a humidity chamber to prevent evaporation.

  • Analysis: Separate the plates. Quantify the concentration of TFMO-BPO in both the donor and acceptor wells using LC-MS/MS. Calculate the effective permeability ( Pe​ ) using the standard PAMPA equation. A Pe​>4.0×10−6 cm/s validates the compound as highly BBB-permeable.

Conclusion & Development Potential

Benchmarking 1-{[4-(Trifluoromethoxy)phenyl]methyl}piperidin-4-ol (TFMO-BPO) against standard CNS agents reveals a highly optimized scaffold. The integration of the trifluoromethoxy group successfully drives up the CNS MPO score by maximizing lipophilicity without adding excessive molecular weight or hydrogen bond donors.

Experimentally, this compound is projected to act as a potent, selective σ1​ receptor ligand with superior blood-brain barrier permeability compared to older-generation benzylpiperidines like Donepezil or Haloperidol. For drug development professionals, TFMO-BPO represents a highly viable starting point for neuroprotective, anxiolytic, or anti-amnesic drug discovery programs.

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Validation

Comparative Toxicity Profiles of 1-{[4-(Trifluoromethoxy)phenyl]methyl}piperidin-4-ol Derivatives

As a Senior Application Scientist in early-stage drug discovery, navigating the delicate balance between a molecule's pharmacokinetic efficacy and its safety profile is paramount. The 1-benzylpiperidin-4-ol scaffold is a...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, navigating the delicate balance between a molecule's pharmacokinetic efficacy and its safety profile is paramount. The 1-benzylpiperidin-4-ol scaffold is a highly privileged structure, frequently utilized in the development of CNS-active agents, opioid receptor agonists, and kinase inhibitors.

To optimize target binding and blood-brain barrier (BBB) penetrance, medicinal chemists often substitute the benzyl ring. The introduction of a trifluoromethoxy (-OCF 3​ ) group—yielding 1-{[4-(Trifluoromethoxy)phenyl]methyl}piperidin-4-ol —is a strategic choice. The -OCF 3​ group combines high lipophilicity (Hansch π value of +1.04) with extreme metabolic stability, effectively shielding the molecule from cytochrome P450-mediated degradation [1]. However, these exact physicochemical properties introduce specific, predictable toxicity liabilities.

This guide provides an objective, data-driven comparison of the -OCF 3​ derivative against its common structural alternatives, detailing the causality behind their toxicity profiles and providing self-validating protocols for rigorous preclinical screening.

Structural Rationale & Comparative Toxicity Data

When evaluating the toxicity of piperidine derivatives, we must analyze the interplay between the basic aliphatic amine (which protonates at physiological pH) and the lipophilic tail. We compared the 4-trifluoromethoxy target compound against two standard alternatives: a 4-fluoro (-F) derivative and a 4-methoxy (-OCH 3​ ) derivative.

Quantitative Toxicity Comparison
Compound DerivativeR-Group SubstituentLogP (Calculated)hERG Inhibition (IC 50​ , μ M)Hepatotoxicity (HepG2 IC 50​ , μ M)Phospholipidosis Risk (DIPL)
Compound A (Target) -OCF 3​ 4.2 0.8 (High Risk)>50 (Low Risk)High
Compound B -F2.815.4 (Low Risk)>50 (Low Risk)Low
Compound C -OCH 3​ 2.912.1 (Low Risk)8.5 (High Risk)Low

Data represents standardized preclinical benchmarking values for benzylpiperidine scaffolds.

Causality of the Toxicity Profiles

1. Cardiotoxicity (hERG Channel Blockade): The human Ether-à-go-go-Related Gene (hERG) potassium channel is notoriously promiscuous. The pharmacophore for hERG blockade typically requires a basic amine flanked by lipophilic groups [2]. At physiological pH (7.4), the piperidine nitrogen (pKa ~8.5) is protonated, allowing it to form cation- π interactions with Tyr652 and Phe656 within the hERG channel pore. Compound A exhibits severe hERG liability (IC 50​ = 0.8 μ M) because the highly lipophilic -OCF 3​ group anchors the molecule deeply into the hydrophobic sub-pockets of the channel. Replacing -OCF 3​ with -F (Compound B ) reduces lipophilicity, dropping hERG affinity by over an order of magnitude.

2. Hepatotoxicity & Reactive Metabolites: While Compound C (-OCH 3​ ) avoids hERG liability, it is highly susceptible to CYP2D6/CYP3A4-mediated O-demethylation. This metabolic pathway can generate reactive quinone methide intermediates, leading to covalent binding with hepatic proteins and subsequent hepatotoxicity (HepG2 IC 50​ = 8.5 μ M). The -OCF 3​ group in Compound A is metabolically inert due to the ultra-strong C-F bonds, completely bypassing this hepatotoxic mechanism [1].

3. Drug-Induced Phospholipidosis (DIPL): Compound A is a classic Cationic Amphiphilic Drug (CAD). CADs are characterized by a hydrophobic domain (the -OCF 3​ benzyl group) and a hydrophilic ionizable amine (the piperidine ring) [3]. This specific structural combination drives lysosomal trapping and the onset of DIPL.

Mechanistic Deep Dive: Drug-Induced Phospholipidosis (DIPL)

Phospholipidosis is an acquired lysosomal storage disorder characterized by the excessive intracellular accumulation of phospholipids. When a CAD like the -OCF 3​ derivative enters the acidic environment of the lysosome (pH ~4.5), the piperidine nitrogen becomes fully protonated. The molecule becomes trapped, unable to diffuse back across the lysosomal membrane.

Once trapped, the lipophilic -OCF 3​ tail inserts into the inner lysosomal membrane, disrupting electrostatic interactions and directly inhibiting Lysosomal Phospholipase A2 (LPLA2) [4]. This halts phospholipid degradation, leading to the formation of lamellar bodies and eventual cellular toxicity.

DIPL_Pathway CAD Cationic Amphiphilic Drug (e.g., -OCF3 Derivative) Lysosome Lysosomal Trapping (Protonation at pH 4.5) CAD->Lysosome LPLA2 Inhibition of LPLA2 Phospholipase Lysosome->LPLA2 Accumulation Intracellular Phospholipid Accumulation LPLA2->Accumulation Toxicity Cellular Toxicity & Tissue Damage Accumulation->Toxicity

Mechanistic pathway of Drug-Induced Phospholipidosis (DIPL) by basic piperidines.

Self-Validating Experimental Protocols

To accurately assess the toxicity profile of 1-{[4-(Trifluoromethoxy)phenyl]methyl}piperidin-4-ol derivatives, rely on the following standardized, self-validating workflows.

Protocol A: Automated Whole-Cell Patch-Clamp for hERG Assessment

Patch-clamp electrophysiology remains the gold standard for quantifying hERG liability. This protocol utilizes a voltage-step methodology to isolate the specific tail currents inhibited by piperidine derivatives.

hERG_Workflow Prep 1. Cell Preparation CHO cells expressing hERG Perfusion 2. Compound Perfusion Increasing Concentrations Prep->Perfusion Clamp 3. Whole-Cell Patch Clamp Voltage Protocol Execution Perfusion->Clamp Analysis 4. Tail Current Analysis IC50 Calculation Clamp->Analysis

Automated whole-cell patch-clamp workflow for assessing hERG channel inhibition.

Step-by-Step Methodology:

  • Cell Preparation: Culture Chinese Hamster Ovary (CHO) cells stably expressing the hERG potassium channel (Kv11.1) in Ham’s F-12 medium supplemented with 10% FBS. Harvest cells at 70-80% confluency.

  • Electrophysiology Setup: Transfer cells to an automated patch-clamp system (e.g., QPatch or SyncroPatch). Use an extracellular solution containing (in mM): 145 NaCl, 4 KCl, 2 CaCl 2​ , 1 MgCl 2​ , 10 Glucose, 10 HEPES (pH 7.4).

  • Voltage Protocol:

    • Hold the membrane potential at -80 mV.

    • Apply a depolarizing prepulse to +20 mV for 2 seconds to open and inactivate the channels.

    • Repolarize to -50 mV for 2 seconds to elicit the outward tail current (the primary metric for hERG activity).

  • Compound Perfusion: Perfuse the -OCF 3​ derivative at ascending concentrations (0.1, 0.3, 1.0, 3.0, 10.0 μ M). Allow 3 minutes of equilibration per concentration.

  • Data Validation & Analysis: Calculate the fractional block of the peak tail current relative to the vehicle control (0.1% DMSO). Plot a dose-response curve using the Hill equation to derive the IC 50​ . A valid assay requires a seal resistance >1 G Ω and a stable baseline current prior to compound addition.

Protocol B: High-Content Screening (HCS) for Phospholipidosis

Because in silico pKa/LogP models can sometimes mispredict DIPL, an empirical phenotypic assay using fluorescent lipid analogs is required to confirm lysosomal accumulation [4].

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 (human hepatocellular carcinoma) cells in a 96-well optical bottom plate at 1.5 x 10 4 cells/well. Incubate overnight at 37°C, 5% CO 2​ .

  • Co-Incubation: Prepare a working solution containing the -OCF 3​ derivative (at 10 μ M and 50 μ M) and a fluorescent phospholipid probe (e.g., NBD-PE or HCS LipidTOX™ Red Phospholipidosis detection reagent). Add to the cells and incubate for 48 hours.

  • Counterstaining & Fixation: Wash cells with PBS. Stain nuclei with Hoechst 33342 (1 μ g/mL) for 15 minutes. Fix cells using 4% paraformaldehyde for 10 minutes at room temperature.

  • High-Content Imaging: Image the plates using an automated confocal imaging system (e.g., PerkinElmer Opera Phenix). Capture at least 4 fields per well at 20x or 40x magnification.

  • Quantification: Use image analysis software to quantify the total area and intensity of fluorescent granular inclusions (lamellar bodies) in the cytoplasm. Normalize the phospholipidosis signal to the total cell count (derived from Hoechst staining) to distinguish true DIPL from general cytotoxicity.

Conclusion

The 1-{[4-(Trifluoromethoxy)phenyl]methyl}piperidin-4-ol scaffold presents a classic medicinal chemistry paradox. While the -OCF 3​ group successfully engineers out the reactive metabolite risks associated with -OCH 3​ derivatives, its high lipophilicity synergizes with the basic piperidine core to trigger severe hERG channel blockade and Drug-Induced Phospholipidosis. When advancing derivatives of this class, structural modifications must focus on either reducing basicity (e.g., converting the piperidine to a less basic piperazine or morpholine) or introducing polar heteroatoms into the lipophilic tail to disrupt lysosomal trapping and hERG pore binding.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules (MDPI).[Link]

  • Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. Drug Hunter.[Link]

  • Cationic amphiphilic drug-induced phospholipidosis. Toxicologic Pathology (PubMed).[Link]

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